Sacubitrilat
Description
Sacubitrilat is a Neprilysin Inhibitor. The mechanism of action of this compound is as a Neprilysin Inhibitor.
a metabolite of LCZ696 with neprilysin inhibitory activity
See also: Sacubitril (active moiety of).
Properties
IUPAC Name |
(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNVUFHFMVMDB-BEFAXECRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164369 | |
| Record name | LBQ-657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-44-4 | |
| Record name | LBQ-657 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sacubitrilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LBQ-657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SACUBITRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Sacubitrilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitrilat (codenamed LBQ657) is the active metabolite of the prodrug Sacubitril. It is a potent inhibitor of the enzyme neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[1][2] This inhibition leads to increased levels of these peptides, which have beneficial cardiovascular effects, making this compound a key component in the management of heart failure.[3] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, mechanism of action, and physicochemical and pharmacokinetic properties of this compound.
Chemical Structure and Stereochemistry
This compound is a dicarboxylic acid derivative with a biphenyl moiety. Its chemical structure is characterized by two chiral centers, which define its specific stereochemistry, crucial for its biological activity.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid[4] |
| Molecular Formula | C₂₂H₂₅NO₅[4] |
| Molecular Weight | 383.44 g/mol [4] |
| CAS Number | 149709-44-4[4] |
| Canonical SMILES | C--INVALID-LINK--C2=CC=CC=C2)NC(=O)CCC(=O)O">C@HC(=O)O[4] |
| InChI Key | DOBNVUFHFMVMDB-BEFAXECRSA-N[4] |
Stereochemistry
This compound possesses two stereocenters at the C2 and C4 positions of the pentanoic acid backbone. The specific spatial arrangement of the substituents at these centers is critical for its high-affinity binding to the active site of neprilysin. The absolute configuration is (2R, 4S), as designated in its IUPAC name.[4][5] This precise stereoisomeric form ensures optimal interaction with the enzyme's binding pockets.[6]
Caption: 2D Chemical Structure of this compound.
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of this compound are summarized below. These tables provide quantitative data for easy comparison.
Physicochemical Properties
| Property | Value | Source |
| pKa (Strongest Acidic) | 3.98 | ChemAxon[7] |
| logP | 1.99 | ALOGPS[7] |
| Water Solubility | 0.00358 mg/mL | ALOGPS[7] |
| Hydrogen Bond Donors | 3 | ChemAxon[7] |
| Hydrogen Bond Acceptors | 5 | ChemAxon[7] |
Pharmacokinetic Properties (Human)
This compound is formed in the body from its prodrug, Sacubitril. The following pharmacokinetic parameters refer to this compound after oral administration of Sacubitril/Valsartan.
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | ~2.0 hours | [8][9] |
| Plasma Protein Binding | 94-97% | [8][9] |
| Apparent Volume of Distribution | Not directly applicable (formed from prodrug) | - |
| Elimination Half-Life | 9.9 - 11.1 hours | [9] |
| Route of Elimination | Primarily renal (52-68% of Sacubitril dose excreted as this compound in urine) | [8][9] |
| Bioavailability (of parent Sacubitril) | ≥ 60% | [8] |
Mechanism of Action and Signaling Pathway
Sacubitril is a prodrug that undergoes rapid de-ethylation by esterases to its active metabolite, this compound.[1] this compound is a potent and selective inhibitor of neprilysin, a zinc-dependent metalloprotease.
Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][10] By inhibiting neprilysin, this compound increases the circulating levels of these peptides.
The elevated levels of natriuretic peptides exert their effects by binding to their receptors, leading to:
-
Vasodilation: Relaxation of blood vessels, which reduces blood pressure.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which reduces blood volume.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): This leads to a further reduction in blood pressure and cardiac remodeling.
-
Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac fibrosis and hypertrophy.[10]
Caption: Metabolic Activation of Sacubitril to this compound.
Caption: Signaling Pathway of this compound's Mechanism of Action.
Experimental Protocols
Detailed proprietary industrial synthesis and analytical protocols are not fully available in the public domain. However, based on published literature, the following outlines the general methodologies.
General Synthetic Approach
The synthesis of Sacubitril, the prodrug of this compound, and its stereoisomers has been reported through various routes, often employing a chiral pool strategy.[3][7] A common approach involves:
-
Starting Material: Utilization of a chiral building block, such as (S)-pyroglutamic acid, to establish one of the stereocenters.[3]
-
Key Transformations:
-
Final Steps: Amide bond formation with a succinic acid derivative and esterification to yield Sacubitril.
This compound can be obtained by the hydrolysis of the ethyl ester of Sacubitril.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for the quantification of Sacubitril and its active metabolite this compound in pharmaceutical dosage forms and biological matrices.
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Sacubitril and Valsartan (its combination drug partner) and their impurities, including stereoisomers.
-
Column: A chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 µm), is often used to separate the stereoisomers.[11] For routine quantification without chiral separation, a standard C18 column like Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) can be employed.[4]
-
Mobile Phase:
-
For chiral separation: A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g., a mixture of acetonitrile and methanol).[11]
-
For non-chiral separation: An isocratic mobile phase such as a mixture of acetonitrile, methanol, and water (e.g., 30:55:15 v/v/v).[4]
-
-
Detection: UV detection at a wavelength of approximately 254 nm.[8][11]
-
Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][11]
Conclusion
This compound is a highly specific and potent neprilysin inhibitor with a well-defined chemical structure and stereochemistry that is fundamental to its therapeutic activity. Its mechanism of action, leading to the potentiation of the natriuretic peptide system, represents a significant advancement in the treatment of heart failure. This guide has provided a detailed overview of its chemical and pharmacological properties, intended to be a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Angiotensin receptor-neprilysin inhibition by sacubitril/valsartan attenuates doxorubicin-induced cardiotoxicity in a pretreatment mice model by interfering with oxidative stress, inflammation, and Caspase 3 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Angiotensin Receptor–Neprilysin Inhibition (Sacubitril/Valsartan) Reduces Structural Arterial Stiffness in Middle‐Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Sacubitrilat
This technical guide provides a comprehensive overview of the synthetic pathways for Sacubitrilat ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid), the active metabolite of the heart failure medication Sacubitril. The synthesis of this compound is intrinsically linked to the synthesis of its prodrug, Sacubitril, as the final step is a hydrolysis of the ethyl ester. This guide details the key intermediates and reaction steps involved in the industrial-scale synthesis of Sacubitril, culminating in the formation of this compound.
Overview of the Synthetic Strategy
The most common and industrially viable approach to obtaining this compound is through the synthesis of its ethyl ester prodrug, Sacubitril. The core strategy involves the stereoselective construction of two chiral centers. Several routes have been developed, often starting from chiral pool materials or employing asymmetric synthesis techniques to install the desired stereochemistry. A convergent synthesis approach is frequently utilized, where key fragments are synthesized separately and then coupled. The final step in the synthesis of this compound is the hydrolysis of the ethyl ester of Sacubitril.
Key Synthetic Intermediates
The synthesis of Sacubitril, and by extension this compound, involves several key intermediates. The structures of these intermediates are crucial for understanding the overall synthetic pathway.
-
(S)-Epichlorohydrin: A common chiral building block used to introduce the first stereocenter.
-
4-Bromo-1,1'-biphenyl: The starting material for the biphenyl moiety of the molecule.
-
(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid: A key advanced intermediate containing the biphenyl group and one of the chiral centers.
-
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: The intermediate obtained after the stereoselective reduction of the α,β-unsaturated ester.
-
(2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride: The deprotected amine, ready for coupling with succinic anhydride.
-
Sacubitril (ethyl ester): The immediate precursor to this compound.
This compound Synthesis Pathway
The following diagram illustrates a common synthetic pathway to Sacubitril, which is then hydrolyzed to yield this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps in the synthesis of Sacubitril and its subsequent hydrolysis to this compound.
Table 1: Synthesis of Sacubitril Intermediates
| Step | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Purity/ee (%) | Reference |
| 1 | 4-Bromo-1,1'-biphenyl, (S)-Epichlorohydrin | (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol | 1. Mg, THF; 2. CuI, THF, -20 °C | 92 | 99 ee | [1] |
| 2 | (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol | N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine | 1. Succinimide, PPh3, DIAD; 2. HCl (aq); 3. (Boc)2O, Et3N | >99 ee | >99 ee | [1] |
| 3 | N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine | (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | 1. TEMPO, NaOCl; 2. Ph3P=C(CH3)COOEt; 3. LiOH | 75 (over 3 steps) | - | [1] |
| 4 | (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | H2 (40 bar), [Ru(p-cymene)I2]2, Mandyphos SL-M004-1, EtOH | - | 99:1 dr | [1] |
| 5 | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester | 1. SOCl2, EtOH; 2. Acidic workup | - | - | [1] |
| 6 | (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester | Sacubitril | Succinic anhydride, Pyridine | - | - | [1] |
Table 2: Final Hydrolysis to this compound
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 7 | Sacubitril | This compound | 1N NaOH, Ethanol:THF (1:1), rt, 17h | - | [2] |
Detailed Experimental Protocols
Synthesis of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol[1]
To a solution of the Grignard reagent prepared from 4-bromo-1,1'-biphenyl and magnesium in THF, is added a catalytic amount of copper(I) iodide at -20 °C. (S)-Epichlorohydrin is then added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol.
Synthesis of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine[1]
A solution of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, succinimide, and triphenylphosphine in THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is treated with aqueous HCl and heated to reflux. After cooling, the resulting amino alcohol hydrochloride is neutralized with a base and then treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane to afford the Boc-protected amino alcohol.
Synthesis of (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid[1]
To a solution of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine in a biphasic mixture of dichloromethane and water is added TEMPO and potassium bromide. An aqueous solution of sodium hypochlorite is added dropwise at 0 °C. After completion of the oxidation, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude aldehyde. The aldehyde is then subjected to a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane in a suitable solvent like THF. The resulting α,β-unsaturated ester is hydrolyzed with lithium hydroxide in a mixture of ethanol and water to yield the title compound.
Synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid[1]
(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is dissolved in ethanol in a high-pressure reactor. A solution of the chiral ruthenium catalyst, such as [Ru(p-cymene)I2]2 with a chiral phosphine ligand (e.g., Mandyphos SL-M004-1), is added. The reactor is pressurized with hydrogen gas (40 bar) and heated. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the desired product with high diastereoselectivity.
Synthesis of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester[1]
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is dissolved in ethanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature. The reaction leads to both the esterification of the carboxylic acid and the removal of the Boc protecting group. The solvent is evaporated to give the hydrochloride salt of the amino ester.
Synthesis of Sacubitril[1]
To a solution of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester in a suitable solvent such as dichloromethane, is added succinic anhydride and a base like pyridine. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Sacubitril.
Synthesis of this compound (Hydrolysis of Sacubitril)[2]
Sacubitril is dissolved in a 1:1 mixture of ethanol and tetrahydrofuran. To this solution, 1N aqueous sodium hydroxide is added, and the mixture is stirred at room temperature for 17 hours. The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is acidified with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.
Logical Relationships and Experimental Workflows
The following diagram illustrates the logical workflow from starting materials to the final active pharmaceutical ingredient, this compound.
Conclusion
The synthesis of this compound is a multi-step process that relies on the efficient and stereoselective synthesis of its prodrug, Sacubitril. The key challenges lie in the construction of the two chiral centers with high diastereoselectivity. The industrial processes have been optimized to use robust and scalable reactions. This guide provides a detailed overview of a common synthetic route, including quantitative data and experimental protocols, to aid researchers and professionals in the field of drug development. Further research into more convergent and atom-economical routes continues to be an area of interest.
References
The In Vivo Enzymatic Conversion of Sacubitril to Sacubitrilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of the prodrug sacubitril into its pharmacologically active metabolite, sacubitrilat. The document outlines the key enzymes, metabolic pathways, and pharmacokinetic profiles involved in this critical activation step. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology.
Introduction
Sacubitril, in combination with valsartan, is a cornerstone therapy for heart failure with reduced ejection fraction. As a prodrug, sacubitril requires metabolic activation to exert its therapeutic effect. This conversion is a rapid and efficient enzymatic process that primarily occurs in the liver, yielding the potent neprilysin inhibitor, this compound (also known as LBQ657). Understanding the nuances of this bioactivation is paramount for optimizing therapeutic strategies and for the development of future neprilysin inhibitors.
The Metabolic Pathway of Sacubitril Activation
The conversion of sacubitril to this compound is a hydrolytic process, predominantly mediated by Carboxylesterase 1 (CES1).[1][2][3][4] This activation is highly specific to the liver, with minimal conversion observed in other tissues such as the intestine, kidneys, or in plasma.[1][4] Genetic variations in the CES1 gene, such as the G143E variant, have been shown to be loss-of-function variants that can significantly impair the activation of sacubitril.[1][2][4]
The metabolic activation pathway can be visualized as follows:
Caption: Metabolic activation of sacubitril in the liver.
Quantitative Data
The enzymatic conversion of sacubitril and the subsequent pharmacokinetics of both the prodrug and its active metabolite have been quantified in several studies.
Enzyme Kinetics of CES1-Mediated Sacubitril Hydrolysis
The following table summarizes the Michaelis-Menten kinetics for the hydrolysis of sacubitril by recombinant human CES1.
| Parameter | Value | Unit | Citation |
| Vmax | 557.5 ± 18.1 | nmol/mg CES1/min | [1] |
| Km | 767.2 ± 56.4 | µM | [1] |
| CLint | 726.9 ± 56.7 | µl/mg CES1/min | [1] |
Pharmacokinetic Parameters of Sacubitril and this compound in Healthy Adults
The table below presents key pharmacokinetic parameters for sacubitril and this compound following oral administration of sacubitril/valsartan.
| Analyte | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Citations |
| Sacubitril | 0.5 | Varies with dose | Varies with dose | ~1.3 - 1.4 | [2][3][5] |
| This compound | 1.5 - 2.0 | Varies with dose | Varies with dose | ~11.5 - 12 | [2][3][5] |
Note: Cmax and AUC are dose-dependent. For detailed values at specific dosages, please refer to the cited literature.
Experimental Protocols
In Vitro Sacubitril Metabolism Assay Using Human Liver S9 Fraction
This protocol is designed to assess the in vitro conversion of sacubitril to this compound using human liver S9 fractions.
Materials:
-
Sacubitril
-
Human liver S9 fractions
-
Phosphate buffered saline (PBS)
-
Acetonitrile
-
Internal standard (e.g., ritalinic acid)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of sacubitril in PBS.
-
Prepare the reaction mixture in 1.5-ml Eppendorf tubes with a final volume of 40 µl.[1]
-
The final concentrations in the reaction mixture should be:
-
Initiate the reaction by mixing the sacubitril solution with the S9 fraction.
-
Incubate the reaction mixture at 37°C for 10 minutes.[1]
-
Terminate the reaction by adding 120 µl of acetonitrile containing the internal standard (e.g., 33 µM ritalinic acid).[1]
-
Vortex the mixture and centrifuge to pellet the protein.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
In Vitro Sacubitril Metabolism Assay Using Recombinant Human CES1
This protocol utilizes recombinant human CES1 to specifically assess its role in sacubitril hydrolysis.
Materials:
-
Sacubitril
-
Recombinant human CES1
-
Phosphate buffered saline (PBS)
-
Acetonitrile
-
Internal standard (e.g., ritalinic acid)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of sacubitril in PBS.
-
Prepare the reaction mixture in 1.5-ml Eppendorf tubes with a final volume of 40 µl.[1]
-
The final concentrations in the reaction mixture should be:
-
Initiate the reaction by mixing the sacubitril solution with the recombinant CES1.
-
Incubate the reaction mixture at 37°C for 10 minutes.[1]
-
Terminate the reaction by adding 120 µl of acetonitrile containing the internal standard.[1]
-
Vortex the mixture and centrifuge.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
In Vivo Pharmacokinetic Study of Sacubitril and this compound in Humans
This protocol provides a general workflow for conducting a clinical pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Procedure:
-
Subject Recruitment: Enroll healthy volunteers or the target patient population into the study.
-
Drug Administration: Administer a single oral dose of sacubitril/valsartan.
-
Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Separation: Process the collected blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of sacubitril and this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both analytes using appropriate software.
Mechanism of Action of this compound
Once formed, this compound inhibits neprilysin, a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the context of heart failure.
Caption: Inhibition of the neprilysin pathway by this compound.
Conclusion
The enzymatic conversion of sacubitril to this compound by CES1 in the liver is a rapid and efficient process that is fundamental to the therapeutic efficacy of sacubitril/valsartan. This guide has provided a comprehensive overview of this metabolic activation, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. A thorough understanding of this pathway is crucial for the continued development and optimization of treatments for cardiovascular diseases.
References
- 1. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Sacubitrilat's Interaction with Neprilysin: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interaction between sacubitrilat, the active metabolite of the heart failure medication sacubitril, and its target enzyme, neprilysin. By providing a consolidated resource on the binding affinity, kinetics, and relevant experimental methodologies, this document aims to support further research and development in cardiovascular and related therapeutic areas.
Introduction to this compound and Neprilysin
Sacubitril is a prodrug that, upon administration, is rapidly converted by esterases to its active form, this compound (also known as LBQ657)[1]. This compound is a potent and selective inhibitor of neprilysin, a zinc-dependent metalloprotease[1][2]. Neprilysin is a key enzyme in the regulation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and angiotensin II[2][3]. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the neurohormonal overactivation associated with heart failure[2][3]. The therapeutic efficacy of sacubitril is realized through its combination with an angiotensin receptor blocker (ARB), such as valsartan, which mitigates the potential negative effects of increased angiotensin II levels resulting from neprilysin inhibition.
Binding Affinity and Thermodynamics
The interaction between this compound and neprilysin is characterized by high affinity. The binding is non-covalent and reversible, consistent with a competitive inhibition model[1]. Quantitative measures of this affinity have been reported, primarily as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Molecular docking and dynamics simulations have provided further insight into the thermodynamics of this interaction, elucidating the favorable energy changes that drive the binding process.
Table 1: Quantitative Binding Affinity and Thermodynamic Data for this compound and Neprilysin
| Parameter | Value | Method | Reference |
| IC50 | 5 nM | In vitro enzyme activity assay | [3] |
| Ki (calculated) | -8.54 kcal/mol | Molecular Docking | [2] |
| ΔGbind (calculated) | -8.54 kcal/mol | Molecular Docking | [2] |
Note: The Ki and ΔGbind values were derived from computational simulations and represent theoretical calculations.
The binding of this compound to the active site of neprilysin involves interactions with several key amino acid residues. Molecular docking studies have identified that this compound forms interactions with Arg102, Arg110, Arg717, Asn542, His711, Ala543, His587, His583, and Tyr545 within the neprilysin active site[2].
Binding Kinetics
While the binding affinity provides a measure of the steady-state interaction, the binding kinetics, defined by the association rate constant (k_on) and the dissociation rate constant (k_off), describe the speed at which the drug binds to and dissociates from its target. These parameters are crucial for understanding the duration of drug action at a molecular level.
Experimental Protocols
The following section details a representative protocol for an in vitro fluorescence-based neprilysin inhibition assay, a common method for determining the IC50 of an inhibitor like this compound. This protocol is based on commercially available assay kits.
Principle
This assay measures the enzymatic activity of neprilysin by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce neprilysin activity by 50%.
Materials and Reagents
-
Recombinant human neprilysin
-
Neprilysin assay buffer
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
-
Protease inhibitors (optional, for use with biological samples)
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in neprilysin assay buffer to create a range of inhibitor concentrations.
-
Prepare a working solution of recombinant neprilysin in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): Neprilysin solution and assay buffer.
-
Inhibitor wells: Neprilysin solution and the corresponding this compound dilution.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Normalize the data by expressing the rate in the inhibitor wells as a percentage of the rate in the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
The therapeutic effects of this compound are a direct consequence of its inhibition of neprilysin, which leads to the potentiation of the natriuretic peptide system. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing neprilysin inhibition.
Caption: Neprilysin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a fluorescence-based neprilysin inhibition assay.
Conclusion
This compound exhibits high-affinity, competitive, and reversible binding to neprilysin, leading to potent inhibition of the enzyme. This guide has summarized the key quantitative data on this interaction, provided a detailed experimental protocol for its characterization, and illustrated the underlying signaling pathway. While specific kinetic rate constants (k_on and k_off) are not publicly available, the provided information offers a robust foundation for researchers and professionals in the field of drug development to further investigate the therapeutic potential of neprilysin inhibition.
References
In Vitro Characterization of Sacubitrilat's Inhibitory Activity: A Technical Guide
Introduction
Sacubitril is a novel therapeutic agent administered as a prodrug, which upon oral administration, is rapidly metabolized by esterases to its active form, sacubitrilat (LBQ657).[1][2] this compound is a potent and selective inhibitor of neprilysin, a neutral endopeptidase.[3] Neprilysin (NEP), a zinc-dependent metalloprotease, is responsible for the degradation of a variety of endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), bradykinin, and substance P.[4][5][6] By inhibiting neprilysin, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism forms the basis of its therapeutic efficacy, particularly in the management of heart failure when combined with an angiotensin receptor blocker like valsartan.[6][7][8] This guide provides an in-depth technical overview of the in vitro methods used to characterize the inhibitory activity of this compound.
Mechanism of Action
In vitro studies have elucidated that this compound acts as a competitive inhibitor of neprilysin.[9] The crystal structure of human neprilysin in complex with this compound reveals that the inhibitor binds directly to the enzyme's active site.[9] This interaction involves coordination with the catalytic zinc atom and engagement with key amino acid residues within the S1, S1', and S2' sub-pockets of the active site.[9] Molecular docking simulations further detail these interactions, identifying hydrogen bonds and ionic interactions between the carboxylate group of this compound and neprilysin residues such as Arg102, Arg110, Arg717, and Asn542, as well as coordination with His583, His587, and His711.[10] This binding prevents the access of natural peptide substrates to the active site, thereby inhibiting their degradation.
Quantitative Inhibitory Activity
The potency of this compound's inhibitory activity against neprilysin has been quantified through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a critical parameter determined from these studies.
| Compound | Target Enzyme | IC50 Value | Reference |
| Sacubitril (as AHU-377) | Neprilysin (NEP) | 5 nM | [3][4] |
| This compound (LBQ657) | Human Neprilysin (hNEP) | 2.3 nM | [11] |
Experimental Protocols
Characterizing the inhibitory potency of this compound requires specific and sensitive in vitro enzymatic assays. Below is a generalized protocol for determining the IC50 value of this compound against neprilysin.
Neprilysin Inhibition Assay (Fluorometric Detection)
-
Objective: To determine the concentration of this compound required to inhibit 50% of neprilysin enzymatic activity.
-
Materials:
-
Recombinant human neprilysin (rhNEP)
-
This compound (LBQ657)
-
A specific fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Methodology:
-
Serial Dilution: Prepare a series of this compound dilutions in the assay buffer, covering a broad concentration range (e.g., from 0.01 nM to 1 µM). Include a no-inhibitor control (vehicle only).
-
Enzyme Incubation: Add a fixed concentration of rhNEP to each well of the microplate. Subsequently, add the serially diluted this compound solutions to the respective wells. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.
-
Initiate Reaction: Add the fluorogenic substrate to all wells simultaneously to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths. The rate of fluorescence increase is directly proportional to the neprilysin activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the data by expressing the reaction rates as a percentage of the activity of the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
-
Caption: Workflow for In Vitro Neprilysin Inhibition Assay.
Signaling Pathway Modulation
The therapeutic effects of this compound are a direct consequence of its ability to modulate the signaling pathway governed by neprilysin. By inhibiting NEP, this compound prevents the breakdown of natriuretic peptides, thereby amplifying their downstream signaling.
-
Neprilysin Action: Under normal physiological conditions, neprilysin, a membrane-bound peptidase on the surface of various cells, cleaves and inactivates circulating natriuretic peptides (ANP & BNP).
-
This compound Inhibition: this compound binds to neprilysin, blocking its catalytic activity.
-
Increased Natriuretic Peptides: This inhibition leads to a sustained increase in the bioavailability of ANP and BNP.
-
Receptor Activation: Elevated levels of ANP and BNP lead to greater activation of their cognate receptors, Natriuretic Peptide Receptors (NPRs).
-
Downstream Effects: Activation of these receptors stimulates the production of cyclic guanosine monophosphate (cGMP), which mediates a range of beneficial cardiovascular effects, including vasodilation (relaxation of blood vessels), natriuresis and diuresis (excretion of sodium and water by the kidneys), and antiproliferative effects that can mitigate adverse cardiac remodeling.[2][4][6]
Caption: this compound's Modulation of the Neprilysin Pathway.
References
- 1. Sacubitril - Wikipedia [en.wikipedia.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. Neprilysin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 8. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico study of inhibitory capacity of sacubitril/valsartan toward neprilysin and angiotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pharmacological profile of Sacubitrilat in preclinical models
An In-depth Technical Guide to the Preclinical Pharmacological Profile of Sacubitrilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (LBQ657) is the active metabolite of the prodrug sacubitril and a potent inhibitor of the enzyme neprilysin.[1] Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[2][3][4][5] By inhibiting neprilysin, this compound increases the levels of these peptides, leading to physiological effects that are beneficial in the context of cardiovascular diseases, particularly heart failure. Sacubitril is co-formulated with the angiotensin II receptor blocker (ARB) valsartan in a combination drug known as sacubitril/valsartan. This combination provides a dual mechanism of action: enhancement of the natriuretic peptide system via neprilysin inhibition and blockade of the renin-angiotensin-aldosterone system (RAAS) via valsartan.[6][7] This whitepaper provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used to characterize its effects.
Mechanism of Action
The primary mechanism of action of this compound is the reversible, non-covalent inhibition of neprilysin.[2] Neprilysin is a widely distributed zinc-dependent metalloprotease that cleaves a variety of peptide substrates. In the cardiovascular system, its key substrates are the natriuretic peptides: atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[3] These peptides are released in response to myocardial stress and volume overload and exert beneficial effects, including vasodilation, natriuresis, and diuresis, which help to reduce cardiac load.[3][5]
By inhibiting neprilysin, this compound prevents the breakdown of these natriuretic peptides, thereby augmenting their circulating levels and enhancing their downstream effects.[8] This leads to increased activation of their cognate receptors, particulate guanylate cyclases, which in turn elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of the cardioprotective effects.
However, neprilysin also degrades angiotensin II.[3][6] Therefore, inhibiting neprilysin alone would lead to an accumulation of angiotensin II, a potent vasoconstrictor that promotes cardiac remodeling and fibrosis. To counteract this, sacubitril is combined with valsartan, an ARB that selectively blocks the AT1 receptor, thus mitigating the detrimental effects of increased angiotensin II.[4][6] This dual approach simultaneously enhances the beneficial natriuretic peptide system while blocking the deleterious RAAS pathway.
Pharmacological Profile
Pharmacokinetics
Sacubitril is a prodrug that is rapidly absorbed and then converted by esterases to its active form, this compound.[6][9] Preclinical studies in various animal models have characterized its pharmacokinetic profile.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound (LBQ657)
| Parameter | Species | Dose (Sacubitril/Valsartan) | Value | Reference |
| Tmax (h) | Rat | Not specified | ~2.0 | [6] |
| Cynomolgus Monkey | 50 mg/kg/day | Not specified | [10] | |
| Half-life (T1/2) (h) | Rat | Not specified | ~18.0 (in HF patients) | [11] |
| Cynomolgus Monkey | Not specified | Not specified | ||
| Bioavailability (%) | Rat | Not specified | ≥60 (sacubitril) | [6] |
| Protein Binding (%) | Human Plasma | Not specified | 94-97 | [6] |
| Distribution | Rat | Not specified | Low penetration of blood-brain barrier (0.28%) | [6] |
| Metabolism | - | - | Sacubitril is converted to this compound by esterases. | [6] |
| Elimination | Human | Oral | 52-68% of sacubitril (as this compound) excreted in urine. | [3][6] |
Note: Data from preclinical models is often presented in the context of the combined sacubitril/valsartan formulation. T1/2 in rats is extrapolated from human heart failure patient data due to limited specific preclinical reports in the search results.
Pharmacodynamics
The pharmacodynamic effects of this compound have been demonstrated across various preclinical models, confirming its potent neprilysin inhibition and consequent cardiovascular benefits.
Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound
| Effect | Model | Treatment | Key Findings | Reference |
| Neprilysin Inhibition | In vitro | This compound | Highly selective for neprilysin over other metalloproteases. | [10] |
| Increased Natriuretic Peptides | Cynomolgus Monkey | 50 mg/kg/day Sac/Val | Acutely increased elimination half-life of Aβ1-42, Aβ1-40. | [10] |
| HF Patients | Sac/Val | Rapid and substantial increase in ANP. | [12] | |
| Blood Pressure Reduction | Spontaneously Hypertensive Rats | Sac/Val | Lowers blood pressure. | [7] |
| Anti-hypertrophy | Rat model of cardiac hypertrophy | Sac/Val | Decreased heart weight to body weight ratio; inhibited left ventricular hypertrophy. | [7] |
| Aging Fisher 344 Rats | 60 mg/kg/day Sac/Val | Significant reduction of wall thickness and myocyte cross-sectional area. | [13] | |
| Anti-fibrosis | Rat model of HFpEF | Sac/Val | Reduced myocardial fibrosis. | [14] |
| Improved Cardiac Function | Mouse model of pressure overload | 60 mg/kg Sac/Val | Ameliorated cardiac function and ventricular remodeling. | [15] |
| Rat model of HFpEF (ZSF1 rats) | Sac/Val | Significantly improved diastolic function parameters. | [16] |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a range of established in vitro and in vivo experimental methodologies.
In Vitro Neprilysin Inhibition Assay
This assay quantifies the potency of a compound in inhibiting neprilysin enzymatic activity.
-
Reagents and Materials: Recombinant human neprilysin, a fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), this compound, assay buffer, and a 96-well microplate.
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Add the recombinant neprilysin enzyme to each well of the microplate. c. Add the this compound dilutions to the wells and incubate for a pre-determined time to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by neprilysin separates a fluorophore from a quencher, resulting in a measurable signal.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Preclinical Model of Heart Failure (Pressure Overload)
The transverse aortic constriction (TAC) model in mice or rats is a widely used surgical model to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[15]
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and provide appropriate analgesia.
-
Surgical Procedure: a. Perform a thoracotomy to expose the aortic arch. b. Place a ligature (e.g., a silk suture) around the transverse aorta between the brachiocephalic and left common carotid arteries. c. Tie the ligature around the aorta and a needle of a specific gauge (e.g., 27-gauge for mice). d. Promptly remove the needle to create a defined stenosis. e. Suture the chest wall and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic constriction.
-
Post-operative Monitoring and Treatment: Monitor the animals for signs of distress. After a period of time for heart failure to develop (e.g., 4-8 weeks), animals can be treated with sacubitril/valsartan or a vehicle control via oral gavage.
-
Endpoint Analysis: After the treatment period, assess cardiovascular parameters using echocardiography, hemodynamic measurements, and histological analysis of the heart tissue.
In Vivo Assessment of Cardiovascular Parameters
-
Echocardiography: a. Anesthetize the animal lightly. b. Use a high-frequency ultrasound system with a small animal probe. c. Obtain M-mode and B-mode images of the left ventricle in short-axis and long-axis views. d. Measure parameters such as left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness. e. Calculate functional parameters like ejection fraction (EF) and fractional shortening (FS) to assess systolic function. Assess diastolic function by measuring mitral inflow patterns (E/A ratio) and tissue Doppler imaging (E/e' ratio).[7][14]
-
Histological Analysis: a. Euthanize the animal and excise the heart. b. Fix the heart in formalin, embed in paraffin, and cut into sections. c. Perform staining such as Masson's trichrome to visualize and quantify collagen deposition (fibrosis) or Hematoxylin and Eosin (H&E) stained with wheat germ agglutinin to measure cardiomyocyte cross-sectional area (hypertrophy).[13][14] d. Analyze stained sections using light microscopy and image analysis software.
Conclusion
The preclinical pharmacological profile of this compound robustly supports its clinical application as a cornerstone of heart failure therapy. As the active metabolite of sacubitril, it is a potent and selective inhibitor of neprilysin, effectively augmenting the beneficial natriuretic peptide system. Preclinical studies have consistently demonstrated that this mechanism, when combined with RAAS blockade, leads to significant improvements in cardiovascular structure and function, including reductions in blood pressure, cardiac hypertrophy, and fibrosis. The data gathered from a variety of animal models and in vitro assays provide a strong rationale for the observed clinical benefits of sacubitril/valsartan in reducing morbidity and mortality in patients with heart failure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cardiacos.net [cardiacos.net]
- 5. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of sacubitril-valsartan on aging-related cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cardiometabolic effects of sacubitril/valsartan in a rat model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Sacubitrilat on Natriuretic Peptide Metabolism: A Technical Guide
This guide provides a detailed overview of the mechanism of action of sacubitrilat, the active metabolite of sacubitril, on the metabolism of natriuretic peptides. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
Sacubitril is a prodrug that is rapidly metabolized to its active form, this compound (LBQ657).[1][2] this compound is a potent and specific inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[3][4] Neprilysin has a high affinity for atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP), and a lower affinity for B-type natriuretic peptide (BNP).[5]
By inhibiting neprilysin, this compound prevents the breakdown of these peptides, leading to their increased circulating concentrations.[6][7] This enhancement of the natriuretic peptide system results in a range of beneficial cardiovascular and renal effects, including vasodilation, natriuresis, and diuresis.[2][6][7] Due to neprilysin's role in breaking down angiotensin II, sacubitril is co-formulated with the angiotensin receptor blocker (ARB) valsartan to counteract the potential increase in angiotensin II levels.[8][9]
The primary mechanism of action is illustrated in the following signaling pathway diagram.
References
- 1. The evolution of natriuretic peptide augmentation in management of heart failure and the role of sacubitril/valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generic approach for the sensitive absolute quantification of large undigested peptides in plasma using a particular liquid chromatography-mass spectrometry setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of sacubitril/valsartan on natriuretic peptide in patients with compensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico study of inhibitory capacity of sacubitril/valsartan toward neprilysin and angiotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sacubitrilat in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sacubitrilat, the active metabolite of sacubitril, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry for detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Sacubitril is a neprilysin inhibitor that is administered as a prodrug and is rapidly converted to its active metabolite, this compound (LBQ657).[1][2] The measurement of this compound concentrations in plasma is crucial for assessing the pharmacokinetic profile of sacubitril-containing medications. This LC-MS/MS method provides a selective and high-throughput approach for the accurate quantification of this compound in human plasma.
Experimental
Sample Preparation
A simple and rapid protein precipitation procedure is used for the extraction of this compound from human plasma.[2]
Protocol:
-
To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d4).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 2,500 x g for 10 minutes.[2]
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of a water/acetonitrile (1:1, v/v) solution to each well.
-
Vortex the plate for 5 minutes before placing it in the autosampler for injection into the LC-MS/MS system.[2]
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent[1][2][3] |
| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[1][2][3] |
| Mobile Phase B | Acetonitrile[1][2][3] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 3.0 µL[2] |
| Column Temperature | Ambient |
| Autosampler Temp | 8 °C[2] |
Gradient Elution Program: [2]
| Time (min) | % Mobile Phase B |
| 0.0 - 2.2 | 48 |
| 2.2 - 2.3 | 48 -> 95 |
| 2.3 - 3.3 | 95 |
| 3.3 - 3.4 | 95 -> 48 |
| 3.4 - 4.5 | 48 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1][2][3]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (LBQ657) | 384.2 | 238.1 |
| This compound-d4 (Internal Standard) | 388.2 | 242.2 |
Results and Discussion
This method has been validated for the quantification of this compound in human plasma. The validation parameters, including linearity, precision, and accuracy, should be established in accordance with regulatory guidelines. Representative data from published literature demonstrates the suitability of this method for clinical and pharmaceutical applications.[1][2][3]
Quantitative Performance:
| Parameter | This compound (LBQ657) |
| Linearity Range | 5.00 - 10000 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Intra-day Accuracy | 91% - 102%[4] |
| Inter-day Accuracy | 91% - 102%[4] |
| Intra-day Precision (RSD) | 1.3% - 7.4%[4] |
| Inter-day Precision (RSD) | 1.3% - 7.4%[4] |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in a research or drug development setting.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and this compound in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sacubitrilat Administration in Rodent Heart Failure Models
These application notes provide detailed protocols for the administration of sacubitrilat, the active metabolite of sacubitril, in rodent models of heart failure. The focus is on delivering consistent and reproducible results for researchers in cardiovascular drug discovery and development. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.
Overview of this compound and its Mechanism of Action
This compound is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP)[1][2]. In heart failure, the renin-angiotensin-aldosterone system (RAAS) is activated, leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. Natriuretic peptides counteract these effects by promoting vasodilation, natriuresis, and diuresis, and by inhibiting cardiac fibrosis and hypertrophy[3].
By inhibiting neprilysin, this compound increases the bioavailability of natriuretic peptides, thereby augmenting their beneficial effects on the cardiovascular system[1][4]. Due to the concurrent inhibition of neprilysin and the RAAS, sacubitril is co-formulated with the angiotensin receptor blocker (ARB) valsartan in a combination drug known as sacubitril/valsartan (S/V)[4]. This dual-action approach has proven effective in the management of heart failure with reduced ejection fraction[4][5]. In preclinical rodent models, sacubitril/valsartan administration has been shown to attenuate adverse cardiac remodeling, improve cardiac function, and reduce cardiac fibrosis and hypertrophy following myocardial infarction or pressure overload[3][6].
Rodent Models of Heart Failure
The selection of a heart failure model is critical and should align with the specific research question. The two most common and well-characterized models for studying this compound's efficacy are:
-
Myocardial Infarction (MI) via Coronary Artery Ligation: This model recapitulates the pathology of ischemic heart failure. It involves the surgical ligation of the left anterior descending (LAD) coronary artery, leading to infarction of the left ventricular free wall and subsequent cardiac remodeling and dysfunction[6][7][8].
-
Pressure Overload via Transverse Aortic Constriction (TAC): This model mimics heart failure induced by chronic pressure overload, such as in hypertension or aortic stenosis. A ligature is placed around the transverse aorta, increasing the afterload on the left ventricle and causing concentric hypertrophy, which can progress to dilated cardiomyopathy[9][10][11].
Experimental Protocols
Protocol for Myocardial Infarction (MI) in Rats/Mice
-
Anesthesia and Analgesia: Anesthetize the rodent using isoflurane (2-3% for induction, 1-2% for maintenance)[8][12]. Administer pre-operative analgesia, such as buprenorphine (0.05-0.1 mg/kg, subcutaneous).
-
Intubation and Ventilation: Intubate the animal and connect it to a rodent ventilator. Maintain ventilation with a tidal volume of 0.6 ml and a rate of 110-130 breaths per minute[8][9].
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a silk suture[7][8]. Successful ligation is confirmed by the observation of blanching and akinesia of the anterior wall of the left ventricle[8].
-
Closure and Recovery: Close the chest, muscle, and skin layers. Allow the animal to recover in a warm, clean cage. Provide post-operative analgesia as required[11].
-
Sham Control: For sham-operated animals, perform the same surgical procedure without ligating the coronary artery[7].
Protocol for Transverse Aortic Constriction (TAC) in Mice
-
Anesthesia and Analgesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance)[9][12]. Administer pre-operative analgesia (e.g., buprenorphine 0.1 mg/kg and meloxicam 5 mg/kg, subcutaneous)[13].
-
Intubation and Ventilation: Intubate the mouse and connect to a ventilator[12].
-
Surgical Procedure: Make a suprasternal incision to expose the aortic arch. Pass a 6-0 silk suture under the aorta between the innominate and left carotid arteries. Tie the suture around the aorta and a 27-gauge needle. Promptly remove the needle to create a stenosis of a defined diameter[9].
-
Closure and Recovery: Close the chest and skin. Monitor the animal during recovery on a heating pad. Provide post-operative analgesia for 72 hours[9][11].
-
Sham Control: In sham animals, the suture is passed under the aorta but not tied.
Preparation and Administration of Sacubitril/Valsartan
Sacubitril/valsartan is typically administered via oral gavage.
-
Drug Preparation: Sacubitril/valsartan is often obtained as a powder. For oral gavage, it is suspended in a suitable vehicle, such as sterile water or corn oil[8]. A common dose for rats is 68 mg/kg/day of sacubitril/valsartan, which contains approximately 31 mg/kg of valsartan and 37 mg/kg of sacubitril[3][6][14]. For mice, doses can range from 20 mg/kg/day to 100 mg/kg/day[8][15][16]. The control groups should receive either the vehicle alone or an equivalent dose of valsartan.
-
Administration: Administer the prepared suspension once daily via oral gavage. The volume should be adjusted based on the animal's body weight. Treatment is typically initiated 24 hours after the induction of heart failure and continued for the duration of the study (e.g., 4 to 12 weeks)[6][17].
Data Presentation and Outcome Measures
Quantitative data should be collected to assess the efficacy of this compound treatment. Key outcome measures are summarized in the tables below.
Echocardiographic and Hemodynamic Parameters
| Parameter | Description | Typical Effect of Sacubitril/Valsartan | Reference |
| LVEF (%) | Left Ventricular Ejection Fraction | Increase/Preservation | [6][14] |
| FS (%) | Fractional Shortening | Increase/Preservation | [6] |
| LVEDd (mm) | Left Ventricular End-Diastolic Diameter | Decrease | [6] |
| LVEDs (mm) | Left Ventricular End-Systolic Diameter | Decrease | [6][14] |
| IVSd (mm) | Interventricular Septal Thickness at end-diastole | Decrease | [6] |
| LVPWd (mm) | Left Ventricular Posterior Wall Thickness at end-diastole | Decrease | [6] |
| Blood Pressure | Systemic blood pressure | Decrease | [17] |
Histological and Molecular Parameters
| Parameter | Description | Typical Effect of Sacubitril/Valsartan | Reference |
| Myocardial Fibrosis (%) | Collagen deposition in the myocardium | Decrease | [6][7] |
| Cardiomyocyte Hypertrophy | Increased cardiomyocyte size | Decrease | [6] |
| ANP/BNP Levels | Atrial/B-type Natriuretic Peptide levels | Increase (due to reduced degradation) | [18] |
| cGMP Levels | Cyclic Guanosine Monophosphate levels | Increase | [8] |
| TGF-β1/Smad3 | Transforming Growth Factor-β1/Smad3 signaling | Decrease | [5] |
| MMP-9 Activity | Matrix Metalloproteinase-9 activity | Decrease | [8] |
| Inflammatory Cytokines (IL-1β, IL-6) | Interleukin-1β and Interleukin-6 levels | Decrease | [8] |
| Aldosterone Levels | Plasma aldosterone concentration | Decrease | [8] |
Visualizations
Signaling Pathway of this compound and Valsartan
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. google.com [google.com]
- 3. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sacubitril/valsartan in Heart Failure and Beyond—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 6. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sacubitril/valsartan preserves regional cardiac function following myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effects of LCZ696 (Sacubitril/Valsartan) After Experimental Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal husbandry and transverse aortic constriction surgery [bio-protocol.org]
- 10. Sacubitril/valsartan reduces proteasome activation and cardiomyocyte area in an experimental mouse model of hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. U Mass - Transverse Aortic Constriction [protocols.io]
- 14. Myocardial protective effect of sacubitril-valsartan on rats with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ESC 365 [esc365.escardio.org]
- 18. mdpi.com [mdpi.com]
Application Note: Cell-Based Assays to Measure Sacubitrilat's Effect on Cardiac Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key pathological feature in many cardiovascular diseases, leading to increased stiffness of the heart muscle and progressive cardiac dysfunction.[1][2] Cardiac fibroblasts (CFs) are the primary cell type responsible for ECM production.[2] In response to injury, quiescent fibroblasts differentiate into activated, contractile myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and an enhanced capacity for ECM secretion.[1][3][4]
Sacubitril, in combination with valsartan, is an established therapy for heart failure.[5][6] Sacubitril is a prodrug that is converted in vivo to its active metabolite, Sacubitrilat (also known as LBQ657).[7][8] this compound inhibits the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[6][9] By preventing NP degradation, this compound enhances signaling through the NP-protein kinase G (PKG) pathway, which has known anti-fibrotic effects.[10][11] Additionally, studies suggest that this compound may exert direct anti-fibrotic effects by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smads pathway and blocking the TRPM7 calcium channel in cardiac fibroblasts.[7][12][13][14]
This application note provides detailed protocols for a suite of cell-based assays designed to investigate and quantify the anti-fibrotic effects of this compound on cardiac fibroblasts.
Key Signaling Pathways Modulated by this compound
This compound's anti-fibrotic activity in cardiac fibroblasts is mediated through multiple signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
Caption: this compound inhibits Neprilysin, increasing natriuretic peptide levels and promoting PKG signaling.
Caption: this compound attenuates the pro-fibrotic TGF-β1/Smad signaling pathway.
Caption: this compound directly blocks the TRPM7 channel, reducing Ca²⁺ influx and fibroblast activation.
Experimental Assays and Protocols
The following protocols describe key assays to evaluate the effect of this compound on cardiac fibroblast functions central to fibrosis.
Myofibroblast Differentiation Assay
Principle: This assay quantifies the differentiation of cardiac fibroblasts into myofibroblasts by measuring the expression of α-smooth muscle actin (α-SMA), a hallmark protein of this transition.[1][15] Cells are stimulated with a pro-fibrotic agent like TGF-β1, and the inhibitory effect of this compound is assessed using immunofluorescence microscopy or Western blotting.[3][16]
Caption: Workflow for the myofibroblast differentiation assay.
Protocol:
-
Materials:
-
Primary Human or Rat Cardiac Fibroblasts (CFs)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (LBQ657)
-
Recombinant Human TGF-β1 (5-10 ng/mL typical working concentration)[7][12]
-
96-well imaging plates or 12-well plates with coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Anti-α-SMA
-
Secondary antibody: Alexa Fluor 488-conjugated (or similar)
-
DAPI nuclear stain
-
-
Procedure:
-
Cell Seeding: Seed CFs onto plates/coverslips at a density that will result in 70-80% confluency at the end of the experiment. Culture overnight in DMEM with 10% FBS.
-
Serum Starvation: The next day, replace the medium with serum-free or low-serum (0.5% FBS) medium for 12-24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.
-
Stimulation: Add TGF-β1 to the appropriate wells to induce myofibroblast differentiation. Maintain a non-stimulated control and a TGF-β1 only control. Incubate for 48-72 hours.[17]
-
Fixation & Staining: a. Wash cells twice with cold PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block with 5% BSA for 1 hour at room temperature. g. Incubate with primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C. h. Wash three times with PBS. i. Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light. j. Wash three times with PBS.
-
Imaging: Mount coverslips or image plates directly using a high-content imaging system or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of α-SMA positive cells by counting cells with organized stress fibers relative to the total number of cells (DAPI-stained nuclei).
-
Alternatively, measure the mean fluorescence intensity of α-SMA per cell.
-
For Western blot analysis, quantify α-SMA band intensity normalized to a loading control (e.g., GAPDH).
-
Example Data Presentation:
| Treatment Group | Concentration | % α-SMA Positive Cells (Mean ± SD) |
|---|---|---|
| Vehicle Control | - | 8.5 ± 2.1 |
| TGF-β1 | 10 ng/mL | 75.2 ± 6.8 |
| TGF-β1 + this compound | 10 µM | 51.7 ± 5.3 |
| TGF-β1 + this compound | 50 µM | 28.4 ± 4.9 |
Cardiac Fibroblast Proliferation Assay
Principle: This assay measures the rate of cell division to determine if this compound can inhibit the pro-proliferative effects of fibrotic stimuli.[18][19] Methods like the Cell Counting Kit-8 (CCK-8) colorimetric assay or BrdU incorporation can be used.[12][20]
Caption: Workflow for the CCK-8 based cell proliferation assay.
Protocol (CCK-8):
-
Materials:
-
Cardiac Fibroblasts (CFs)
-
96-well cell culture plates
-
Stimulant (e.g., TGF-β1, Angiotensin II)
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
-
Procedure:
-
Seeding: Seed 2,000-5,000 CFs per well in a 96-well plate and allow them to attach overnight.
-
Starvation: Replace media with serum-free or low-serum media for 24 hours.
-
Treatment: Add fresh low-serum media containing the desired concentrations of this compound and/or the pro-proliferative stimulant.
-
Incubation: Culture for 24 to 48 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media + CCK-8 only).
-
Express the results as a percentage of the control (stimulant-only) proliferation.
-
Example Data Presentation:
| Treatment Group | Concentration | Absorbance at 450 nm (Mean ± SD) | % Proliferation vs. Stimulated Control |
|---|---|---|---|
| Vehicle Control | - | 0.45 ± 0.04 | 35.7% |
| Stimulant (TGF-β1) | 10 ng/mL | 1.26 ± 0.11 | 100% |
| Stimulant + this compound | 10 µM | 0.91 ± 0.08 | 72.2% |
| Stimulant + this compound | 50 µM | 0.63 ± 0.06 | 50.0% |
Collagen Synthesis Assay
Principle: This assay quantifies the amount of newly synthesized collagen secreted by cardiac fibroblasts into the culture medium or deposited as ECM. This is a direct measure of the primary fibrotic activity.[12][21][22] An Enzyme-Linked Immunosorbent Assay (ELISA) for pro-collagen type I is a common and specific method.[12][21]
Caption: Workflow for quantifying collagen synthesis via ELISA.
Protocol (ELISA):
-
Materials:
-
Cardiac Fibroblasts (CFs)
-
24-well or 48-well plates
-
This compound and TGF-β1
-
Pro-Collagen Type I C-Peptide (PIP) EIA Kit (or similar)
-
BCA Protein Assay Kit
-
-
Procedure:
-
Culture: Grow CFs to near confluency in plates.
-
Starvation & Treatment: Serum-starve the cells for 24 hours, then replace with fresh serum-free medium containing this compound and/or TGF-β1.
-
Incubation: Culture for 48-72 hours to allow for collagen synthesis and secretion.
-
Sample Collection: Collect the culture supernatant and store at -80°C until analysis.
-
Cell Lysis: Lyse the cells remaining in the wells and measure the total protein content using a BCA assay for normalization.
-
ELISA: Perform the ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of pro-collagen I.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of pro-collagen I in each sample.
-
Normalize the collagen concentration to the total cellular protein content from the corresponding well.
-
Example Data Presentation:
| Treatment Group | Concentration | Pro-Collagen I (ng/mL) | Normalized Collagen (ng/µg protein) |
|---|---|---|---|
| Vehicle Control | - | 15.8 ± 3.1 | 0.18 ± 0.04 |
| TGF-β1 | 10 ng/mL | 88.2 ± 9.5 | 0.95 ± 0.11 |
| TGF-β1 + this compound | 10 µM | 55.1 ± 7.2 | 0.61 ± 0.08 |
| TGF-β1 + this compound | 50 µM | 30.7 ± 5.4 | 0.35 ± 0.06 |
Cell Migration (Scratch) Assay
Principle: This assay assesses the migratory capacity of cardiac fibroblasts, a key process in wound healing and tissue remodeling. A "scratch" is created in a confluent cell monolayer, and the rate at which fibroblasts migrate to close the gap is measured over time.[20][23]
Caption: Workflow for the scratch migration assay.
Protocol:
-
Materials:
-
Cardiac Fibroblasts (CFs)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound and a chemoattractant (e.g., PDGF or 10% FBS)
-
Microscope with a camera and incubation chamber
-
-
Procedure:
-
Monolayer: Seed CFs in plates and grow until they form a fully confluent monolayer.
-
Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Wash & Treat: Gently wash the wells with PBS to remove dislodged cells. Add low-serum (1.5% FBS) medium containing the different treatment conditions (Vehicle, this compound, etc.).[23]
-
Imaging (0h): Immediately place the plate on a microscope stage and capture images of the scratch in predefined locations. This is the 0-hour time point.
-
Incubation & Imaging (24h): Incubate the plate at 37°C. Capture images of the same locations at subsequent time points (e.g., 12, 24, 36 hours).[20]
-
-
Data Analysis:
-
Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure using the formula: % Closure = [(Area_0h - Area_24h) / Area_0h] * 100
-
Example Data Presentation:
| Treatment Group | Concentration | % Wound Closure at 24h (Mean ± SD) |
|---|---|---|
| Low Serum Control | - | 25.4 ± 4.1 |
| Chemoattractant (10% FBS) | - | 85.1 ± 7.9 |
| Chemoattractant + this compound | 10 µM | 62.8 ± 6.5 |
| Chemoattractant + this compound | 50 µM | 45.3 ± 5.8 |
Reactive Oxygen Species (ROS) Measurement
Principle: Pro-fibrotic stimuli like Angiotensin II can increase intracellular ROS, which act as second messengers in fibrotic signaling.[24] This assay measures intracellular ROS levels using a fluorescent probe like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[24][25]
Caption: Workflow for measuring intracellular ROS production.
Protocol:
-
Materials:
-
Cardiac Fibroblasts (CFs)
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
Stimulant (e.g., Angiotensin II, 100 nM)[24]
-
2′,7′-dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence plate reader
-
-
Procedure:
-
Seeding: Seed CFs in the 96-well plate and allow them to attach overnight.
-
Treatment: Pre-treat cells with this compound for 1 hour.
-
Probe Loading: Wash cells with serum-free media and then incubate with 10-50 µM DCFH-DA for 30 minutes at 37°C, protected from light.
-
Stimulation: Wash away excess probe and add media containing the stimulant (e.g., Angiotensin II).
-
Measurement: Immediately measure fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~530 nm) at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Express data as Relative Fluorescence Units (RFU) or as a fold change over the unstimulated control.
-
Example Data Presentation:
| Treatment Group | Concentration | Fluorescence (RFU at 30 min, Mean ± SD) |
|---|---|---|
| Vehicle Control | - | 15,430 ± 1,280 |
| Angiotensin II | 100 nM | 48,950 ± 4,150 |
| Angiotensin II + this compound | 10 µM | 31,670 ± 3,500 |
| Angiotensin II + this compound | 50 µM | 20,110 ± 2,340 |
Summary
The protocols detailed in this application note provide a robust framework for researchers to investigate the anti-fibrotic effects of this compound on cardiac fibroblasts. By assessing key cellular processes—differentiation, proliferation, collagen synthesis, migration, and ROS production—investigators can build a comprehensive profile of this compound's mechanism of action. The use of quantitative, cell-based assays is essential for the pre-clinical evaluation of anti-fibrotic therapies and for furthering our understanding of cardiac remodeling.
References
- 1. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. Frontiers | Identification and Isolation of Cardiac Fibroblasts From the Adult Mouse Heart Using Two-Color Flow Cytometry [frontiersin.org]
- 4. Novel Potential Markers of Myofibroblast Differentiation Revealed by Single-Cell RNA Sequencing Analysis of Mesenchymal Stromal Cells in Profibrotic and Adipogenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Test in Context: Neprilysin: Function, Inhibition, and Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sacubitril Ameliorates Cardiac Fibrosis Through Inhibiting TRPM7 Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 15. Biomarkers for the identification of cardiac fibroblast and myofibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Inhibition of cardiac fibroblast proliferation and myofibroblast differentiation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of fibroblast proliferation in cardiac myocyte cultures by surface microtopography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Temporal alterations in cardiac fibroblast function following induction of pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docta.ucm.es [docta.ucm.es]
- 23. A Cost Effective and Adaptable Scratch Migration Assay [jove.com]
- 24. jacc.org [jacc.org]
- 25. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neprilysin Activity Assay Using Sacubitrilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis by degrading several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2][3] Inhibition of neprilysin is a key therapeutic strategy for the management of heart failure. Sacubitril is a prodrug that is converted in vivo to its active metabolite, Sacubitrilat (also known as LBQ657), which is a potent inhibitor of neprilysin.[4][5][6][7] By blocking neprilysin, this compound increases the levels of circulating natriuretic peptides, leading to vasodilation, natriuresis, and diuresis, thereby reducing the workload on the heart.[6][7]
These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the enzymatic activity of neprilysin and to evaluate the inhibitory potential of this compound. This assay is a valuable tool for researchers in drug discovery and development, enabling the screening and characterization of neprilysin inhibitors.
Principle of the Assay
The neprilysin activity assay is based on the cleavage of a specific, fluorogenic substrate by the enzyme. The substrate, an o-aminobenzoic acid (Abz)-based peptide, is non-fluorescent until it is cleaved by neprilysin, which releases a highly fluorescent product.[1][2][3][8] The increase in fluorescence intensity is directly proportional to the neprilysin activity and can be measured using a fluorescence microplate reader. The inhibitory effect of this compound is determined by measuring the reduction in neprilysin activity in the presence of the compound.
Materials and Reagents
-
Recombinant Human Neprilysin
-
Neprilysin Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
Fluorogenic Neprilysin Substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Pro-D-Lys(2,4-dinitrophenyl)-OH)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~330/430 nm or ~490/520 nm, depending on the substrate.[1][9]
-
Standard fluorophore for calibration curve (e.g., Abz or 5-FAM)
Experimental Protocols
Protocol 1: Determination of Neprilysin Activity
This protocol outlines the steps to measure the baseline activity of neprilysin.
1. Reagent Preparation:
-
Neprilysin Enzyme Stock Solution: Reconstitute lyophilized recombinant human neprilysin in Neprilysin Assay Buffer to a final concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Neprilysin Working Solution: On the day of the experiment, dilute the Neprilysin Enzyme Stock Solution in ice-cold Neprilysin Assay Buffer to the desired final concentration (e.g., 5-20 ng/well).
-
Substrate Stock Solution: Dissolve the fluorogenic neprilysin substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Neprilysin Assay Buffer to a final concentration of 100 µM. Prepare this solution fresh before use.
-
Standard Solution: Prepare a series of dilutions of the standard fluorophore (e.g., Abz) in Neprilysin Assay Buffer to generate a standard curve (e.g., 0-10 µM).
2. Assay Procedure:
-
Add 50 µL of Neprilysin Assay Buffer to all wells of a 96-well plate.
-
Add 10 µL of the Neprilysin Working Solution to the sample wells.
-
For the blank wells (no enzyme control), add 10 µL of Neprilysin Assay Buffer.
-
Add 20 µL of the standard fluorophore dilutions to the standard curve wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Working Solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission appropriate for the substrate) in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
3. Data Analysis:
-
Subtract the fluorescence reading of the blank wells from all other readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the initial reaction velocity (V₀) for each sample by calculating the slope of the linear portion of the kinetic curve (fluorescence units per minute).
-
Convert the V₀ from fluorescence units/min to pmol/min using the standard curve.
-
Neprilysin activity can be expressed as pmol/min/µg of enzyme.
Protocol 2: Determination of this compound IC₅₀
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
1. Reagent Preparation:
-
Follow the reagent preparation steps from Protocol 1.
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
This compound Dilutions: Prepare a series of dilutions of the this compound Stock Solution in Neprilysin Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1 nM to 10 µM).
2. Assay Procedure:
-
Add 40 µL of Neprilysin Assay Buffer to all wells.
-
Add 10 µL of the this compound dilutions to the inhibitor wells. For the no-inhibitor control, add 10 µL of Neprilysin Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 10 µL of the Neprilysin Working Solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of the Substrate Working Solution to all wells.
-
Measure the fluorescence intensity in kinetic mode as described in Protocol 1.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Normalize the data by expressing the remaining neprilysin activity at each this compound concentration as a percentage of the activity in the no-inhibitor control.
-
Plot the percentage of neprilysin activity versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of this compound that inhibits neprilysin activity by 50%.[10][11]
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Neprilysin Activity
| Sample | V₀ (RFU/min) | Neprilysin Activity (pmol/min) | Specific Activity (pmol/min/µg) |
| Recombinant NEP (Lot A) | |||
| Recombinant NEP (Lot B) | |||
| Sample X |
Table 2: IC₅₀ of this compound
| Inhibitor | IC₅₀ (nM) | 95% Confidence Interval |
| This compound | ||
| Control Inhibitor |
Visualizations
Caption: Neprilysin signaling pathway and its physiological effects.
Caption: Experimental workflow for the in vitro neprilysin activity assay.
Caption: Mechanism of neprilysin inhibition by this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Neprilysin Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 4. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. nbinno.com [nbinno.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols for Studying the Pharmacodynamics of Sacubitrilat in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the pharmacodynamics of Sacubitrilat, the active metabolite of Sacubitril. This document is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this neprilysin inhibitor.
Introduction to this compound Pharmacodynamics
This compound exerts its therapeutic effects by inhibiting neprilysin, an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1][2] By preventing the breakdown of these peptides, this compound enhances their beneficial effects, which include vasodilation, natriuresis, diuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][2] These actions collectively lead to reduced cardiac preload and afterload, making it an effective therapy for heart failure.
Commonly Used Animal Models
Several animal species are employed to model human cardiovascular diseases and assess the pharmacodynamics of this compound. The choice of model depends on the specific research question, with each having distinct advantages and limitations.
-
Rats: Widely used due to their cost-effectiveness, ease of handling, and the availability of well-established models of heart failure, such as myocardial infarction (MI) induced by coronary artery ligation and pressure overload models.[3][4]
-
Mice: Ideal for genetic manipulation, allowing for the study of specific genes and pathways involved in the drug's mechanism of action. Models of pressure overload-induced heart failure are also commonly used.[5]
-
Dogs: Their cardiovascular physiology more closely resembles that of humans, making them a valuable model for translational research. Spontaneous and induced models of heart failure are utilized.[6]
Key Pharmacodynamic Endpoints and Biomarkers
The pharmacodynamic effects of this compound are assessed by measuring a range of endpoints and biomarkers:
-
Hemodynamic Parameters: Blood pressure, heart rate, and cardiac function (e.g., ejection fraction, cardiac output) are critical measures of the drug's effect on the cardiovascular system.[7]
-
Natriuretic Peptides: Measurement of ANP and BNP levels demonstrates the direct mechanism of neprilysin inhibition. However, NT-proBNP, a more stable marker, is often measured as an indicator of cardiac stress.[8][9][10]
-
Renin-Angiotensin-Aldosterone System (RAAS) Markers: Aldosterone and renin levels are monitored to assess the impact on this key counter-regulatory system.
-
Second Messenger Molecules: Cyclic guanosine monophosphate (cGMP) is a key second messenger for natriuretic peptides, and its levels are expected to increase with this compound treatment.[11]
-
Markers of Cardiac Remodeling and Fibrosis: Histological analysis and measurement of biomarkers like transforming growth factor-beta 1 (TGF-β1) and collagens provide insights into the drug's effects on the structural changes in the heart.[1][5][12]
Data Presentation: Quantitative Pharmacodynamic Data
The following tables summarize representative quantitative data from preclinical studies investigating the pharmacodynamic effects of Sacubitril/valsartan.
Table 1: Effects of Sacubitril/valsartan on Hemodynamic Parameters in a Rat Model of Myocardial Infarction.
| Parameter | Sham | MI + Vehicle | MI + Valsartan (32 mg/kg/day) | MI + Sacubitril/valsartan (68 mg/kg/day) |
| LVEF (%) | 78.5 ± 5.2 | 45.3 ± 4.8 | 55.1 ± 5.5 | 65.7 ± 6.1# |
| FS (%) | 42.1 ± 4.3 | 22.8 ± 3.1 | 28.9 ± 3.6 | 35.4 ± 4.2# |
| LVEDd (mm) | 6.9 ± 0.5 | 8.8 ± 0.6 | 8.2 ± 0.5 | 7.5 ± 0.4# |
| LVEDs (mm) | 4.0 ± 0.4 | 6.8 ± 0.5 | 5.8 ± 0.4 | 4.9 ± 0.3# |
Data adapted from a study in rats with myocardial infarction.[3] Values are presented as mean ± SD. LVEF, left ventricular ejection fraction; FS, fractional shortening; LVEDd, left ventricular end-diastolic diameter; LVEDs, left ventricular end-systolic diameter. *p < 0.05 vs. MI + Vehicle; #p < 0.05 vs. MI + Valsartan.
Table 2: Effects of Sacubitril/valsartan on Myocardial Fibrosis Markers in a Rat Model of Myocardial Infarction.
| Parameter | Sham | MI + Vehicle | MI + Valsartan (32 mg/kg/day) | MI + Sacubitril/valsartan (68 mg/kg/day) |
| Collagen Volume Fraction (%) | 2.1 ± 0.3 | 15.8 ± 2.1 | 10.5 ± 1.5 | 6.2 ± 0.9# |
| TGF-β1 (pg/mg protein) | 15.2 ± 2.5 | 48.6 ± 5.3 | 28.0 ± 3.9 | 13.8 ± 2.1# |
| p-Smad3/Smad3 ratio | 0.25 ± 0.04 | 0.85 ± 0.11 | 0.50 ± 0.07 | 0.32 ± 0.05# |
Data adapted from a study in rats with myocardial infarction.[3] Values are presented as mean ± SD. TGF-β1, transforming growth factor-beta 1; p-Smad3, phosphorylated Smad3. *p < 0.05 vs. MI + Vehicle; #p < 0.05 vs. MI + Valsartan.
Experimental Protocols
Animal Model Induction: Myocardial Infarction in Rats
This protocol describes the induction of myocardial infarction (MI) in rats, a common model for studying heart failure.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture material (e.g., 6-0 silk)
Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers.
-
Provide postoperative analgesia and monitor the animal for recovery.
-
Sham-operated animals undergo the same procedure without LAD ligation.[3]
Drug Administration
Sacubitril/valsartan is typically administered orally to conscious animals.
Materials:
-
Sacubitril/valsartan tablets or powder
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of the drug in the chosen vehicle at the desired concentration.
-
Administer the drug suspension to the rats via oral gavage once or twice daily.[3]
-
The volume of administration should be adjusted based on the animal's body weight.
Sample Collection and Processing
Blood Collection:
-
Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at specified time points.
-
For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA).[8]
-
Centrifuge the blood at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.
-
Aliquot and store the plasma at -80°C until analysis. For natriuretic peptide analysis, it is recommended to process samples within 60 minutes of collection.[8]
Urine Collection:
-
House animals in metabolic cages for timed urine collection.
-
Collect urine over a specified period (e.g., 24 hours).
-
Measure the total volume and store aliquots at -80°C for analysis of biomarkers such as aldosterone and creatinine.
Analytical Methods
Quantification of Sacubitril, this compound, and Valsartan in Rat Plasma by LC-MS/MS:
This method allows for the simultaneous measurement of the prodrug, active metabolite, and the co-administered angiotensin receptor blocker.
Sample Preparation (Protein Precipitation): [13][14][15][16]
-
To 50 µL of rat plasma, add an internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[13][14][15][16]
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column is typically used.[13][14][15]
-
Mobile Phase: A gradient elution with a mixture of aqueous formic acid and acetonitrile is common.[13][14][15]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
Quantification of Plasma cGMP:
Sample Preparation (Acidification and Extraction): [11]
-
Immediately after plasma separation, add perchloric acid to a final concentration of 0.2 M to stabilize cGMP.[11]
-
Vortex and centrifuge to precipitate proteins.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
LC-MS/MS Conditions: [11]
-
Column: A reverse-phase or HILIC column can be used.
-
Mobile Phase: A gradient of ammonium acetate and methanol is often employed.[11]
-
Ionization: ESI in positive mode.
-
Detection: MRM for quantification.
Measurement of NT-proBNP:
Commercial ELISA kits specific for canine or rodent NT-proBNP are widely available and should be used according to the manufacturer's instructions.[8][9]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of this compound, leading to enhanced natriuretic peptide signaling.
Caption: Mechanism of this compound action.
Experimental Workflow
The diagram below outlines a typical experimental workflow for assessing the pharmacodynamics of this compound in an animal model of heart failure.
Caption: Pharmacodynamic study workflow.
Signaling Pathway in Cardiac Fibrosis
This diagram illustrates the signaling pathway through which this compound is proposed to mitigate cardiac fibrosis.
Caption: Anti-fibrotic signaling of this compound.
References
- 1. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal-pro brain natriuretic peptides in dogs and cats: A technical and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiometabolic effects of sacubitril/valsartan in a rat model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Canine Heart Failure--Current Concepts - WSAVA2007 - VIN [vin.com]
- 7. researchgate.net [researchgate.net]
- 8. Relationship of Plasma N‐terminal Pro‐brain Natriuretic Peptide Concentrations to Heart Failure Classification and Cause of Respiratory Distress in Dogs Using a 2nd Generation ELISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. vetlexicon.com [vetlexicon.com]
- 11. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 13. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Application Note: Solid-Phase Extraction Protocol for Sacubitrilat from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sacubitrilat (LBQ657) is the active metabolite of the neprilysin inhibitor sacubitril. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in the development of drugs containing sacubitril. Solid-phase extraction (SPE) is a robust and selective method for the extraction and purification of analytes from complex biological samples prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed representative protocol for the solid-phase extraction of this compound from biological matrices.
Signaling Pathway of this compound
This compound inhibits neprilysin, an enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the treatment of heart failure.[1][2][3]
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details a representative solid-phase extraction protocol for this compound from human plasma. While a universally validated SPE protocol for this compound is not publicly available, the following method is based on established principles for C18 and polymer-based SPE cartridges.[4][5][6]
Materials
-
SPE Cartridges: C18 or Oasis HLB, 1 cc
-
Human Plasma (or other biological matrix)
-
Internal Standard (IS): this compound-d4 (or other suitable labeled analog)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Pre-treatment
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 100 µL of plasma with an appropriate concentration of the internal standard solution.
-
Add 100 µL of 2% formic acid in water to the plasma sample.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any particulates.
Solid-Phase Extraction Workflow
Caption: Solid-phase extraction workflow for this compound.
Detailed SPE Protocol
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Data Presentation
Table 1: Method Performance for this compound (LBQ657) using Protein Precipitation
| Parameter | This compound (LBQ657) | Reference |
| Extraction Method | Protein Precipitation | [2] |
| Linearity Range (ng/mL) | 5.00 - 10000 | [2] |
| Recovery (%) | 95.8 - 103.2 | [2] |
| Matrix Effect (%) | 97.4 - 105.1 | [2] |
| Intra-day Accuracy (%) | 98.7 - 102.5 | [2] |
| Intra-day Precision (%RSD) | 3.2 - 6.8 | [2] |
| Inter-day Accuracy (%) | 99.1 - 101.9 | [2] |
| Inter-day Precision (%RSD) | 4.1 - 7.5 | [2] |
Table 2: Reported Recovery for this compound in Rat Plasma
| Parameter | This compound | Reference |
| Extraction Method | Not specified | [7] |
| Recovery (%) | > 88.3 | [7] |
Discussion
The provided SPE protocol is a representative method and should be optimized and validated for the specific biological matrix and analytical instrumentation used. Key parameters for optimization include the choice of SPE sorbent, the pH of the sample load, and the composition and volume of the wash and elution solvents. While protein precipitation offers a simpler and faster sample preparation, SPE generally provides cleaner extracts, which can reduce matrix effects and improve the longevity of the analytical column and mass spectrometer. The quantitative data from the protein precipitation method suggest that high recovery and low matrix effects are achievable for this compound analysis. A well-optimized SPE method is expected to yield similar or superior performance.
Conclusion
This application note provides a comprehensive overview and a detailed representative protocol for the solid-phase extraction of this compound from biological matrices. The information and protocols herein should serve as a valuable resource for researchers and scientists involved in the bioanalysis of sacubitril and its active metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. gcms.cz [gcms.cz]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Sacubitrilat Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sacubitrilat, the active metabolite of the prodrug Sacubitril, is a neprilysin inhibitor used in combination with Valsartan for the treatment of heart failure. As this compound possesses a chiral center, the separation and quantification of its enantiomers are critical for ensuring the stereochemical purity, efficacy, and safety of the drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation. This document provides detailed protocols for the chiral separation of this compound enantiomers using both normal-phase and reversed-phase HPLC methods.
Experimental Protocols
Two primary HPLC methods have been demonstrated to be effective for the chiral separation of this compound enantiomers: a normal-phase method and a reversed-phase method.
Method 1: Normal-Phase HPLC
This method utilizes a polysaccharide-based chiral stationary phase with a non-polar mobile phase.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Ethanol, isopropanol, and TFA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the normal-phase mobile phase (e.g., a mixture of n-hexane and ethanol).
Protocol:
-
System Preparation: Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution into the HPLC system.
-
Chromatographic Separation: Perform the separation using an isocratic elution with an optimized ratio of Mobile Phase A and Mobile Phase B. A typical starting point is a high percentage of Mobile Phase A.
-
Data Acquisition: Monitor the separation at a wavelength of 254 nm.
-
Analysis: Identify and quantify the enantiomers based on their retention times.
Method 2: Reversed-Phase HPLC
This stability-indicating method is suitable for the separation of this compound enantiomers along with Valsartan and their respective impurities.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralcel OJ-RH column (150 mm x 4.6 mm, 5 µm).
-
Column Temperature: 45°C.
-
Mobile Phase A: 1 mL of Trifluoroacetic Acid (TFA) in 1000 mL of Milli-Q water.
-
Mobile Phase B: 1 mL of TFA in a mixture of Acetonitrile and Methanol (950:50, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a diluent compatible with the reversed-phase mobile phase (e.g., a mixture of acetonitrile and water).
Protocol:
-
System Preparation: Equilibrate the Chiralcel OJ-RH column at 45°C with the mobile phase using a gradient program until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution.
-
Chromatographic Separation: Employ a gradient elution program for the separation. An example gradient is as follows: (Time/%B) 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.
-
Data Acquisition: Monitor the chromatogram at 254 nm.
-
Analysis: Identify and quantify the this compound enantiomers, Valsartan, and any impurities based on their retention times. This method has been shown to provide a resolution of more than 2.0 between adjacent analytes.
Data Presentation
The following tables summarize the key parameters and performance data for the described HPLC methods.
Table 1: Chromatographic Conditions for Chiral Separation of this compound Enantiomers
| Parameter | Normal-Phase Method | Reversed-Phase Method |
| Chiral Stationary Phase | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) | Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: n-hexane + 0.1% TFAB: Ethanol:Isopropanol:TFA (80:20:0.1) | A: Water + 0.1% TFAB: Acetonitrile:Methanol + 0.1% |
Troubleshooting & Optimization
Troubleshooting Sacubitrilat solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with sacubitrilat (LBQ657) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the key factors affecting its solubility?
A1: The solubility of this compound is significantly influenced by the pH of the solution. As a dicarboxylic acid, its solubility dramatically increases at higher pH values. In acidic conditions (e.g., 0.1 N HCl), the solubility is very low, whereas in neutral to slightly alkaline buffers (e.g., phosphate buffer at pH 6.8), the solubility is substantially higher.[1] Other factors that can affect solubility include the type of buffer used, ionic strength, and temperature.
Q2: What is the expected solubility of this compound in common laboratory buffers?
A2: The solubility of this compound is highly dependent on the pH of the buffer. Here is a summary of available data:
| Buffer/Solvent | pH | Temperature (°C) | This compound Concentration | Notes |
| 0.1 N HCl | ~1 | Not Specified | 0.17 mg/mL | Data for sacubitril from sacubitril calcium.[1] |
| Citrate Buffer | 3 | Not Specified | 0.38 mg/mL | Data for sacubitril in the LCZ696 complex.[1] |
| Citrate Buffer | 5 | Not Specified | 1.4 mg/mL | Data for sacubitril in the LCZ696 complex.[1] |
| Phosphate Buffer | 6.8 | Not Specified | > 50 mg/mL | Data for sacubitril from sacubitril calcium.[1] |
| Water | ~7 | Not Specified | 1.1 mg/mL | Data for sacubitril from sacubitril calcium.[1] |
| Ethanol:PBS (1:1) | 7.2 | Not Specified | 0.5 mg/mL | |
| DMSO | Not Applicable | Not Specified | Up to 100 mg/mL | Organic solvent, often used for stock solutions. |
Q3: My this compound precipitates out of solution after preparation. What can I do to prevent this?
A3: Precipitation upon standing can be due to several factors:
-
pH Shift: Ensure the final pH of your this compound solution is maintained within a range where it is highly soluble (ideally pH 6.8 or higher).
-
Supersaturation: You might have created a supersaturated solution that is not stable over time. Try preparing a slightly lower concentration.
-
Temperature Changes: A decrease in temperature can reduce solubility. If you prepared the solution at an elevated temperature, it might precipitate upon cooling to room temperature or 4°C.
-
Buffer Compatibility: While less common, some buffer components could potentially interact with this compound. If you suspect this, try a different buffer system.
-
Stability: Sacubitril may degrade under certain conditions, such as in highly acidic or basic solutions, or in the presence of oxidizing agents, which could lead to the formation of less soluble degradation products.[2]
Q4: Can I use organic solvents to aid in the dissolution of this compound for my aqueous-based experiment?
A4: Yes, a common practice is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. When using this method, ensure that the final concentration of the organic solvent in your experimental setup is low enough to not affect the biological system you are studying.
Q5: What is the recommended procedure for preparing a stock solution of this compound?
A5: For a stock solution, dissolve this compound in a high-quality, anhydrous organic solvent like DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 3.83 mg of this compound (molar mass: 383.44 g/mol ) in 1 mL of DMSO. Store stock solutions at -20°C or -80°C. When preparing your working solution, dilute the stock solution into your aqueous buffer of choice.
Experimental Protocols
Protocol for Preparing this compound Solution in Phosphate-Buffered Saline (PBS) at pH 7.4
This protocol describes the preparation of a 1 mg/mL solution of this compound in PBS.
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (optional, for stock solution)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pH meter
Procedure:
Method 1: Direct Dissolution in Aqueous Buffer (for concentrations where solubility is sufficient)
-
Weigh out the desired amount of this compound powder.
-
Add the required volume of PBS (pH 7.4) to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, you can gently warm the solution (e.g., to 37°C) and continue vortexing. Be cautious with temperature as it may affect the stability of the compound.
-
Once dissolved, check the pH of the solution and adjust if necessary with small additions of dilute NaOH or HCl.
-
Sterile-filter the final solution through a 0.22 µm filter if required for your application.
Method 2: Using a DMSO Stock Solution
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL or 100 mg/mL).
-
Add the appropriate volume of the DMSO stock solution to your pre-warmed (if necessary) PBS (pH 7.4) to achieve the final desired concentration. For example, to make 1 mL of a 10 µg/mL solution from a 10 mg/mL stock, add 1 µL of the stock to 999 µL of PBS.
-
Vortex the solution immediately after adding the stock to ensure proper mixing and prevent precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits neprilysin, leading to increased levels of its substrates.
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow to diagnose and resolve common this compound solubility problems.
References
Addressing poor peak shape of Sacubitrilat in reverse-phase HPLC
Troubleshooting Poor Peak Shape in Reverse-Phase HPLC
This guide is intended for researchers, scientists, and drug development professionals encountering poor peak shape, particularly peak tailing, during the analysis of Sacubitrilat using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor peak shape for this compound in RP-HPLC?
A1: The most common cause of poor peak shape, especially peak tailing, for acidic compounds like this compound is secondary interactions with the stationary phase. This compound has two carboxylic acid groups, making it an acidic compound.[1][2][3] In RP-HPLC using silica-based columns, residual silanol groups on the silica surface can be ionized (negatively charged) and interact with analytes. This leads to more than one retention mechanism, causing peaks to tail.[4][5][6][7]
Q2: How does the mobile phase pH influence the peak shape of this compound?
A2: Mobile phase pH is a critical factor. To ensure a sharp, symmetrical peak for an acidic compound like this compound, the mobile phase pH should be kept at least 2 pH units below the analyte's pKa. The pKa of the strongest acidic group in this compound is approximately 3.98.[3] By maintaining a low pH (e.g., pH 2.5-3.0), the carboxylic acid groups remain in their protonated (non-ionized) form. This minimizes ionic interactions with residual silanols on the column, promoting a single hydrophobic retention mechanism and improving peak symmetry.[8][9]
Q3: Can the choice of HPLC column affect peak shape?
A3: Absolutely. Modern, high-purity silica columns that are densely bonded and "end-capped" are highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[4][7] Using such columns can dramatically reduce peak tailing for acidic and basic compounds.[10]
Q4: My peak shape is still poor even after adjusting the pH. What else should I check?
A4: If peak tailing persists, consider the following:
-
Column Contamination or Degradation: The column may be contaminated or have a void at the inlet.[8][9] Try flushing the column or, if necessary, replace it.
-
Extra-Column Effects: Excessive tubing length or dead volume in the system (e.g., from poorly fitted connections) can cause peak broadening and tailing.[4][5][8]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][8][9] Try diluting your sample.
-
Inappropriate Sample Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker than the mobile phase to ensure proper peak focusing at the column head.[5][8][9]
Troubleshooting Guide: A Step-by-Step Workflow
If you are observing poor peak shape for this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting poor peak shape.
Understanding Analyte-Stationary Phase Interactions
The following diagram illustrates how mobile phase pH affects the interaction between this compound and the stationary phase, influencing peak shape.
Caption: Effect of pH on this compound interaction with the stationary phase.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
This table summarizes the expected impact of adjusting mobile phase pH on the peak shape of this compound. A lower pH significantly improves symmetry.
| Mobile Phase pH | USP Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Shape Quality |
| 5.5 | 2.1 | 2.5 | Poor (Significant Tailing) |
| 4.5 | 1.8 | 2.0 | Poor (Tailing) |
| 3.5 | 1.4 | 1.5 | Moderate |
| 2.7 | 1.1 | 1.1 | Excellent |
Note: Data are representative examples for illustrative purposes.
Experimental Protocols
Protocol 1: Optimized RP-HPLC Method for this compound
This protocol provides a robust starting point for achieving excellent peak shape for this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent modern, end-capped C18)[10] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile[11] |
| Gradient Program | 25% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm[11][12] |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20, v/v) |
Protocol 2: Mobile Phase pH Optimization Study
To find the optimal pH for your specific column and system, perform the following study:
-
Prepare Buffers: Prepare a series of mobile phase A solutions with different pH values (e.g., pH 4.5, 4.0, 3.5, 3.0, 2.5) using a suitable buffer like phosphate or formate (10-20 mM concentration is typically sufficient).[13]
-
Equilibrate System: For each pH condition, thoroughly flush and equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Record the chromatogram and calculate the USP Tailing Factor and Asymmetry Factor for the this compound peak.
-
Compare Results: Plot the tailing factor against the mobile phase pH to visually determine the optimal pH that provides a value closest to 1.0.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H25NO5 | CID 10430040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. agilent.com [agilent.com]
- 11. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Sacubitrilat stability issues in acidic or basic conditions
Technical Support Center: Sacubitrilat Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound, with a focus on challenges encountered under acidic and basic conditions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound's prodrug, sacubitril, under acidic and basic conditions?
A1: Sacubitril, the prodrug of this compound, is susceptible to degradation under both acidic and basic hydrolytic conditions.[1][2][3] Forced degradation studies, a standard component of drug development to determine intrinsic stability, consistently show that sacubitril degrades when exposed to acids (like HCl) and bases (like NaOH).[4][5] Therefore, maintaining a stable pH environment is critical during experiments to ensure the integrity of the prodrug before its conversion to the active metabolite, this compound.
Q2: My experiment involves a low pH environment. What degradation of sacubitril should I expect?
A2: You should anticipate significant degradation of sacubitril in acidic conditions. Studies have shown that exposing sacubitril to hydrochloric acid (HCl) leads to hydrolysis.[1][4] One study reported a degradation of 32.33% under acidic stress.[3] This degradation will result in a lower-than-expected concentration of sacubitril, consequently reducing the potential yield of its active metabolite, this compound.
Q3: I am working with a high pH solution. Is sacubitril stable?
A3: No, sacubitril is also unstable in basic (alkaline) conditions. Exposure to bases like sodium hydroxide (NaOH) causes significant hydrolytic degradation.[1][4] In some stress tests, the degradation in alkaline conditions was found to be even more extensive than in acidic conditions, with one study noting 36.71% degradation.[3] Two specific degradation products, labeled SAC D-1 and SAC D-2, have been identified following base-induced stress.[6]
Q4: What are the primary degradation products of sacubitril under these stress conditions?
A4: Under forced degradation conditions, several impurities have been identified. In acidic stress, a key degradation product has a mass-to-charge ratio (m/z) of 383.44.[7] In basic conditions, two primary degradation products have been characterized:
-
SAC D-1: 5-([1,1'-biphenyl]-4-yl)-4-(3-carboxy propanamide)-2-methyl pentanoic acid.[6]
-
SAC D-2: (3S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methyl pyrrolidin-2-one.[6] Another impurity with an m/z of 265.35 has also been observed under basic stress.[7]
Q5: How is the prodrug sacubitril converted to the active metabolite this compound?
A5: Sacubitril is an inactive ethyl ester prodrug. It is biologically activated in the body through de-ethylation, a hydrolysis reaction mediated by carboxylesterases, to form the active neprilysin inhibitor, this compound (also known as LBQ657).[8] This enzymatic conversion is essential for the compound's therapeutic effect.
Troubleshooting Guide
Issue 1: Unexpectedly low assay values or therapeutic activity of this compound in my experiment.
This is often due to the degradation of the parent prodrug, sacubitril, before it can be converted to or measured as this compound. The pH of your solutions is a primary suspect.
-
Action 1: Verify Solution pH. Ensure that all buffers and solutions are within a pH range where sacubitril is stable. Sacubitril is known to be labile in both acidic and alkaline environments.[1]
-
Action 2: Review Sample Handling and Storage. If samples were exposed to high temperatures in conjunction with non-neutral pH, degradation may be accelerated.[5]
-
Action 3: Perform a Stability-Indicating Analysis. Use an analytical method, such as the RP-HPLC protocol detailed below, that can separate sacubitril from its known degradation products. This will confirm if the loss of the parent compound is due to degradation.
Issue 2: Appearance of unknown peaks in my HPLC chromatogram after sample preparation.
New peaks suggest the formation of degradation products or impurities.
-
Action 1: Correlate with Stress Conditions. If your sample was exposed to acidic or basic conditions, these peaks are likely the degradation products mentioned in FAQ #4.[6][7]
-
Action 2: Conduct a Forced Degradation Study. Intentionally stress a pure sample of sacubitril under acidic and basic conditions (see protocols below). Compare the chromatograms from the stressed samples to your experimental sample to identify the unknown peaks.
-
Action 3: Use Mass Spectrometry (LC-MS). To definitively identify the unknown peaks, LC-MS analysis can be used to determine their mass-to-charge ratios and compare them to known degradants.[6][7]
Quantitative Data Summary
The following table summarizes the extent of sacubitril degradation observed in forced degradation studies.
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl, 60°C, 2 h | Impurity 1 formed | [7] |
| Acid Hydrolysis | Not specified | 32.33% | [3] |
| Base Hydrolysis | 0.1 N NaOH, 40°C, 1 h | Impurities 1 & 5 formed | [7] |
| Base Hydrolysis | Not specified | 36.71% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is adapted from established stability-indicating methods.[5][9]
-
Prepare Stock Solution: Accurately weigh and dissolve sacubitril in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 200 µg/mL).[2]
-
Induce Degradation: Transfer a precise volume of the stock solution (e.g., 1 mL) into a volumetric flask. Add the acidic stressor (e.g., 2 mL of 0.1 N HCl).[9]
-
Incubate: Reflux the mixture or place it in a controlled-temperature environment (e.g., 70°C) for a specified duration (e.g., 4 hours).[9]
-
Neutralize: After incubation, cool the solution to room temperature. Carefully add an equivalent amount of base (e.g., 2 mL of 0.1 N NaOH) to neutralize the acid.
-
Dilute: Dilute the neutralized solution to the final volume with the diluent to achieve the target concentration for analysis.
-
Analyze: Inject the final solution into a validated stability-indicating HPLC system for analysis.
Protocol 2: Forced Degradation Study - Base Hydrolysis
This protocol is adapted from established stability-indicating methods.[5][9]
-
Prepare Stock Solution: Prepare a stock solution of sacubitril as described in Protocol 1.
-
Induce Degradation: Transfer a precise volume of the stock solution into a volumetric flask. Add the basic stressor (e.g., 0.5 N NaOH).[5]
-
Incubate: Maintain the mixture at a specified temperature (e.g., room temperature or 40°C) for a set duration (e.g., 10 minutes to 1 hour).[5][7]
-
Neutralize: After incubation, carefully add an equivalent amount of acid (e.g., 0.5 N HCl) to neutralize the base.
-
Dilute: Dilute the neutralized solution to the final volume with the diluent.
-
Analyze: Inject the final solution into a validated stability-indicating HPLC system.
Protocol 3: Stability-Indicating RP-HPLC Method
This is a representative method for separating sacubitril from its degradation products, based on published literature.[5][9][10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:
-
Column Temperature: Ambient or controlled at 30°C.[5]
-
Injection Volume: 20 µL.
Visualizations
Caption: Sacubitril is converted to active this compound, which inhibits neprilysin.
Caption: Workflow for assessing sacubitril stability under stress conditions.
Caption: Logical steps to troubleshoot low this compound yield in experiments.
References
- 1. japsonline.com [japsonline.com]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. japsonline.com [japsonline.com]
- 6. bmanaj.org [bmanaj.org]
- 7. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS/MS analysis of Sacubitrilat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sacubitrilat.
Troubleshooting Guide
This guide addresses common issues related to matrix effects, offering step-by-step solutions to improve assay performance, accuracy, and reproducibility.
Question 1: I'm observing significant ion suppression for this compound. What are the primary causes and how can I identify the source?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous or exogenous compounds interfere with the ionization of this compound, leading to a decreased signal. The primary causes in plasma samples are phospholipids, salts, and metabolites that are not adequately removed during sample preparation.
To identify the source, a post-column infusion experiment is recommended. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted plasma sample. A drop in the baseline signal at specific retention times indicates the elution of interfering components. These "suppression zones" can then be correlated with the retention time of this compound in your chromatographic method.[1][2]
Question 2: My results show poor precision and accuracy. Could this be related to matrix effects?
Answer:
Yes, inconsistent matrix effects are a frequent cause of poor precision and accuracy in bioanalytical methods.[3] If the concentration of interfering substances varies between individual plasma samples, the degree of ion suppression will also vary, leading to unreliable quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is the most effective way to compensate for these variations.[4] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression, allowing for a consistent analyte-to-internal standard ratio.
Question 3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
Answer:
The choice of sample preparation method is critical for reducing matrix effects. While there is no single "best" method for all scenarios, the goal is to selectively remove interfering components while maximizing the recovery of this compound. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple, fast, and widely used method for this compound analysis.[4][5] It involves adding a solvent like acetonitrile to precipitate plasma proteins. While effective at removing proteins, it is the least selective method and often leaves behind significant amounts of phospholipids and other small molecules that can cause ion suppression.[6][7][8]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts and some phospholipids) in the aqueous phase. This generally results in a cleaner extract and reduced matrix effects.
-
Solid-Phase Extraction (SPE): SPE is the most selective and effective technique for removing matrix interferences.[7][8] By using a sorbent that specifically retains this compound, a wash step can be employed to remove a wide range of interfering compounds before the analyte is eluted. This results in the cleanest extracts and the least ion suppression.
Recommendation: Start with the simpler protein precipitation method, as it has been successfully validated for this compound analysis, especially when using a SIL-IS.[4] If ion suppression remains problematic, consider developing an LLE or, for the highest level of cleanliness, an SPE method.
Below is a summary of expected performance from different sample preparation techniques.
| Sample Preparation Technique | Selectivity/Cleanliness | Phospholipid Removal | Throughput | Typical Recovery for this compound |
| Protein Precipitation (PPT) | Low | Low | High | ~85-100% |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | Variable, method-dependent |
| Solid-Phase Extraction (SPE) | High | High | Low-Medium | High, method-dependent |
Question 4: How can I optimize my chromatographic method to avoid ion suppression?
Answer:
Chromatographic optimization aims to separate this compound from any co-eluting, interfering peaks identified in your post-column infusion experiment. Consider the following strategies:
-
Adjusting Mobile Phase Gradient: Modify the gradient elution profile to shift the retention time of this compound away from regions of significant ion suppression. Typically, suppression is most pronounced at the beginning of the run (where polar compounds elute) and at the end (where strongly retained compounds like lipids elute).[1]
-
Changing Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution profile of both the analyte and interfering compounds, potentially resolving them.[9]
-
Using a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a biphenyl or a pentafluorophenyl (PFP) column, which offer different selectivities.
Question 5: I'm still facing issues. Are there any instrument-level adjustments I can make?
Answer:
While sample preparation and chromatography are the primary tools, some instrument-level adjustments can help:
-
Change Ionization Mode: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][6] If your instrument has an APCI source, testing it may show reduced suppression, as APCI is less affected by non-volatile salts and phospholipids.
-
Optimize Ion Source Parameters: Ensure that ion source parameters like temperature and gas flows are optimized for this compound to maximize its ionization efficiency, which can help mitigate the relative impact of suppression.
-
Consider Metal-Free Components: For some analytes, interactions with stainless steel components in the LC system can cause peak tailing and signal loss. While less common for molecules like this compound, if you observe inexplicable peak shape issues, using PEEK-lined columns and tubing could be a consideration.[10]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
This protocol is adapted from validated methods for the analysis of this compound.[4]
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound-d4 in 50:50 acetonitrile:water).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
-
Extraction:
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Final Dilution and Injection:
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Add 100 µL of acetonitrile:water (1:1, v/v).
-
Vortex for 5 minutes.
-
Inject an appropriate volume (e.g., 3-5 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters
These are typical starting parameters. Optimization for your specific instrument is required.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution is typically used to separate this compound from other plasma components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Optimize based on instrument
-
This compound-d4 (IS): Optimize based on instrument
-
-
Source Parameters: Optimize declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Visualized Workflows
Caption: Experimental workflow for this compound analysis using protein precipitation.
Caption: Troubleshooting decision tree for matrix effects in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix factors and how are they calculated?
A1: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in the presence of matrix (spiked into extracted blank plasma) to the peak response of the analyte in a neat solution (pure solvent).
-
MF = (Peak Response in Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1.0 to ensure the IS is effectively compensating for the matrix effect.[4]
Q2: Why is ESI more prone to matrix effects than APCI?
A2: ESI relies on the formation of charged droplets in the liquid phase and subsequent solvent evaporation to generate gas-phase ions. Co-eluting non-volatile compounds, like salts and phospholipids, can alter the droplet's surface tension and evaporation efficiency, thereby suppressing the ionization of the target analyte.[2] APCI, on the other hand, uses a high-voltage corona discharge to ionize molecules in the gas phase, a process that is generally less affected by non-volatile matrix components.
Q3: Can the choice of anticoagulant in blood collection tubes affect my analysis?
A3: Yes, different anticoagulants (e.g., EDTA, heparin, citrate) can have different impacts on the final plasma sample and may contribute to matrix effects. It is crucial to maintain consistency in the type of collection tube used for all samples within a study, including standards and quality controls, to ensure the matrix is consistent.
Q4: My this compound peak shape is poor (tailing or fronting). Is this a matrix effect?
A4: While poor peak shape can be exacerbated by matrix components, it is often a chromatographic issue. Common causes include column degradation, incompatibility between the sample solvent and the mobile phase, or interactions with active sites on the column or in the LC system.[10] If you observe poor peak shape, first troubleshoot the chromatography (e.g., inject a standard in neat solution) before attributing it solely to matrix effects.
Q5: Are there specific phospholipids I should be concerned about?
A5: Yes, glycerophosphocholines and lysophospholipids are major contributors to ion suppression in plasma samples.[9][11] Lysophospholipids tend to elute earlier in reversed-phase chromatography and can interfere with early-eluting analytes. Monitoring for characteristic phospholipid MRM transitions (e.g., precursor ion scan of m/z 184 in positive mode) can help identify where these compounds are eluting in your chromatogram.[11]
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sacubitrilat Recovery During Sample Extraction
Welcome to the technical support center for improving the recovery of Sacubitrilat during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the common causes and how can I troubleshoot this?
Low recovery in SPE can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is crucial to identify and resolve the issue.[1][2][3][4][5]
Initial Checks:
-
Verify Solutions: Ensure all solvents and buffers are correctly prepared, within their expiry dates, and have not been mislabeled.
-
Review the Protocol: Double-check the established SPE protocol to ensure no steps were missed or altered. Pay close attention to volumes, solvent compositions, and flow rates.[1]
-
Cartridge Integrity: Inspect the SPE cartridges for any physical damage or inconsistencies.
Systematic Troubleshooting: To pinpoint the stage of analyte loss, it is recommended to collect and analyze the eluate from each step of the SPE process (load, wash, and elution).[1]
-
Analyte in the Load/Flow-Through Fraction: If this compound is found in the fraction that passes through the cartridge during sample loading, it indicates poor retention. Potential causes include:
-
Incorrect pH: The pH of the sample may not be optimal for the retention of this compound on the chosen sorbent.[4][5]
-
Sample Solvent is Too Strong: The solvent used to dissolve the sample may be too strong, preventing the analyte from binding to the sorbent.[1]
-
High Flow Rate: Loading the sample too quickly can prevent efficient binding.[4]
-
Sorbent Overload: The amount of sample or analyte is exceeding the binding capacity of the SPE cartridge.[3][4]
-
-
Analyte in the Wash Fraction: If this compound is being eluted during the wash step, the wash solvent is likely too strong.[1]
-
Analyte Not in Load, Wash, or Elution Fractions: If this compound is not detected in any of the collected fractions, it is likely strongly retained on the sorbent and not being eluted effectively.[1]
Q2: How does pH affect the recovery of this compound during extraction?
The pH of the sample and the various solutions used during extraction is a critical parameter that influences the ionization state of this compound, and thus its retention and elution characteristics. This compound is an acidic compound, and its charge will change with pH.
-
For Reversed-Phase SPE: To maximize retention of acidic compounds like this compound on a non-polar sorbent (e.g., C18), the pH of the sample should be adjusted to be at least 2 pH units below its pKa to ensure it is in its neutral, less polar form.[6]
-
For Ion-Exchange SPE: The pH must be controlled to ensure the analyte and the sorbent have the appropriate charges to interact.
-
For Liquid-Liquid Extraction (LLE): The pH of the aqueous phase will determine the extent to which this compound will partition into the organic phase. For extracting an acidic analyte into an organic solvent, the pH of the aqueous phase should be acidified to suppress ionization and increase its hydrophobicity.[6]
Q3: Which type of SPE cartridge is best for this compound extraction?
The choice of SPE cartridge depends on the properties of this compound and the sample matrix. Common choices include:
-
Reversed-Phase (e.g., C18, C8): These are suitable for extracting non-polar to moderately polar compounds from a polar matrix like plasma. Since this compound is relatively polar, a C8 or a polymeric reversed-phase sorbent might provide more balanced retention and elution.[5]
-
Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer a wider pH stability range and can retain a broader range of analytes, including polar compounds.
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange characteristics and can offer high selectivity.
The optimal sorbent should be determined through method development and validation, comparing the recovery and cleanliness of the extract from different cartridges.
Q4: What are the key considerations for Liquid-Liquid Extraction (LLE) of this compound?
LLE is a viable alternative to SPE. Key factors for successful LLE include:
-
Solvent Selection: The organic solvent should be immiscible with the aqueous sample and have a high affinity for this compound. Common solvents include ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures of dichloromethane and diethyl ether.[6]
-
pH Adjustment: As with SPE, adjusting the pH of the aqueous sample to suppress the ionization of this compound is crucial for efficient partitioning into the organic phase.
-
Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
-
Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which can complicate phase separation. Gentle inversions of the separatory funnel are recommended.[7]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Low Recovery in Liquid-Liquid Extraction (LLE)
This guide addresses common issues encountered during the LLE of this compound.
Troubleshooting Workflow for Low LLE Recovery
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Data on Extraction Parameters
The following tables summarize the impact of various parameters on analyte recovery. While specific quantitative data for this compound is limited in publicly available literature, these tables provide a general guide based on the extraction principles of similar acidic compounds.
Table 1: Effect of pH on this compound Recovery (Theoretical)
| pH of Aqueous Phase | Expected Ionization State of this compound | Predicted Partitioning Behavior in LLE (Non-polar organic solvent) | Predicted Retention in Reversed-Phase SPE |
| < pKa - 2 | Primarily Neutral | High partitioning into organic phase | High retention |
| pKa | 50% Ionized, 50% Neutral | Moderate partitioning into organic phase | Moderate retention |
| > pKa + 2 | Primarily Ionized | Low partitioning into organic phase | Low retention |
Table 2: Comparison of Common LLE Solvents for Acidic Drug Extraction
| Organic Solvent | Polarity | Miscibility with Water | Common Issues |
| Ethyl Acetate | Intermediate | Low | Can hydrolyze at extreme pH |
| Methyl Tert-Butyl Ether (MTBE) | Low | Low | Can form peroxides |
| Dichloromethane | Intermediate | Low | Higher density than water |
| Hexane | Very Low | Very Low | May not be polar enough for this compound |
Table 3: General Comparison of SPE Sorbent Types
| Sorbent Type | Retention Mechanism | Recommended for this compound | Key Considerations |
| C18 | Reversed-Phase | Yes | Requires pH control for optimal retention. |
| C8 | Reversed-Phase | Yes | Less retentive than C18, may be better for polar analytes. |
| Polymeric (e.g., HLB) | Reversed-Phase | Yes | Good for polar analytes, stable over a wide pH range. |
| Anion Exchange | Ion Exchange | Potentially | Requires careful pH control to manage charge states. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. specartridge.com [specartridge.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Cell Culture Media for Sacubitrilat Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture media when working with Sacubitrilat.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents like DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To prepare a stock solution, you can dissolve this compound in DMSO to a concentration of 100 mg/mL. Sonication may be used to aid dissolution. For a working solution, you can add solvents sequentially, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, to achieve a clear solution.[1][2] It is recommended to prepare and use the working solution immediately.[2]
Q2: What is the stability of this compound in cell culture media?
A2: The stability of drugs in cell culture media can differ from their biological half-life. It is crucial to determine the stability of this compound under your specific experimental conditions (e.g., media composition, temperature, CO2 levels). Some compounds can degrade rapidly in aqueous media, while others may bind to plasticware or have solubility issues.[3] It is recommended to perform a stability test by spiking your culture media with this compound at the desired concentration and incubating it for the duration of your experiment. The concentration can be measured at different time points using methods like LC-MS/MS to check for degradation.[3]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] For deuterium-labeled this compound-d4, the storage period is shorter: one month at -20°C and six months at -80°C.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]
Troubleshooting Guide
Q4: I am not observing the expected inhibitory effect of this compound on neprilysin (NEP) activity. What could be the issue?
A4: Several factors could contribute to a lack of this compound efficacy:
-
Suboptimal Concentration: Ensure you are using a concentration of this compound sufficient to inhibit NEP activity. The inhibitory potency (IC50) of this compound is in the low nanomolar range.[1][2]
-
Degradation of this compound: As mentioned in the FAQ, this compound may not be stable in your culture medium for the duration of the experiment. Consider performing a stability study or refreshing the medium with freshly diluted this compound during the experiment.[3]
-
High Serum Concentration: Components in fetal bovine serum (FBS) or other sera may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if your cell line allows.
-
Incorrect pH of the Medium: The activity of both enzymes and inhibitors can be pH-dependent. Ensure your cell culture medium is buffered to a stable and optimal pH for your cells and the drug's activity.[6][7][8] The optimal pH for cell growth can vary between 6.9 and 7.8.[8]
-
Cell Line Specifics: The expression level of neprilysin can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of NEP.
Q5: I am observing cytotoxicity or a significant decrease in cell viability after this compound treatment. What should I do?
A5:
-
High DMSO Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. Calculate the final DMSO concentration from your this compound stock solution dilution.
-
This compound Concentration Too High: While this compound is a specific inhibitor, high concentrations may lead to off-target effects and cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line.
-
Contamination: Microbial contamination can cause cell death.[][10][11] Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination.[][10][11]
-
Poor Cell Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Over-confluency or a high passage number can make cells more sensitive to treatment.
Q6: My experimental results with this compound are inconsistent and not reproducible. What are the possible causes?
A6:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, media composition, serum lot, and incubation times can all contribute to variability.[][12] Standardize your cell culture and experimental protocols.
-
pH Fluctuations: Changes in pH during the experiment can affect both cell health and drug activity.[8][13] Use a properly buffered medium and monitor the pH, especially for longer experiments.[6][7]
-
Inaccurate Pipetting: Inaccurate dilution of the stock solution can lead to significant variations in the final concentration. Ensure your pipettes are calibrated.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound.[5] Use aliquots to avoid this.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL (6.52 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.52 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.52 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.52 mM) | A clear solution is obtained.[1] |
Table 2: Recommended Concentrations and Storage
| Parameter | Recommendation | Source(s) |
| In Vitro Concentration Range | 40 μmol/L (used in combination with 13 μmol/L Valsartan in cardiomyocyte studies) | [14] |
| Stock Solution Storage (this compound) | -20°C for up to 1 year; -80°C for up to 2 years | [1] |
| Stock Solution Storage (this compound-d4) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Experimental Protocols
Protocol: Measuring Neprilysin (NEP) Activity in Cell Lysates
This protocol is adapted from commercially available neprilysin activity assay kits.[5][15][16]
1. Sample Preparation: a. Culture cells to the desired density and treat with this compound or vehicle control for the desired time. b. Harvest cells (1-2 x 10^6 cells) and pellet by centrifugation. c. Homogenize the cell pellet in 400 µl of ice-cold NEP Assay Buffer containing protease inhibitors (e.g., 1 mM PMSF and 10 µg/ml Aprotinin).[5][15] d. Keep the homogenate on ice for 10 minutes. e. Centrifuge the lysate to pellet cell debris and collect the supernatant. f. Determine the protein concentration of the supernatant. Note: Samples should not contain EDTA/EGTA as neprilysin is a zinc-containing metalloproteinase.[5][15][16]
2. Assay Procedure (96-well plate format): a. Add 1-10 µl of your cell lysate sample to wells. Prepare a "Sample Background Control" well for each sample containing the same amount of lysate. b. For a positive control, add 4-10 µl of reconstituted Neprilysin to a separate well. c. Adjust the volume in all wells (Sample, Sample Background Control, and Positive Control) to 90 µl/well with NEP Assay Buffer. d. Prepare the NEP Substrate Solution by diluting the stock 1:100 in NEP Assay Buffer. Equilibrate this solution to 37°C.[5][15][16] e. To the "Sample" and "Positive Control" wells, add 10 µl of the diluted NEP Substrate Solution. f. To the "Sample Background Control" wells, add 10 µl of NEP Assay Buffer. g. The final volume in all wells should be 100 µl.
3. Measurement: a. Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours. The excitation wavelength is 330 nm and the emission wavelength is 430 nm.[5][15][16] b. The rate of fluorescence increase is proportional to the NEP activity.
4. Data Analysis: a. Subtract the fluorescence readings of the Sample Background Control from the corresponding Sample readings. b. Calculate the NEP activity based on a standard curve prepared using the provided standard (e.g., Abz-Standard).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neprilysin | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH as a determinant of cellular growth and contact inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound reduces pro‐arrhythmogenic sarcoplasmic reticulum Ca2+ leak in human ventricular cardiomyocytes of patients with end‐stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.co.jp [abcam.co.jp]
Validation & Comparative
In Vitro Showdown: Sacubitrilat vs. Omapatrilat – A Head-to-Head Comparison of Enzyme Inhibition
For researchers and drug development professionals, a detailed in vitro comparison of sacubitrilat, the active metabolite of the heart failure drug sacubitril, and omapatrilat, a vasopeptidase inhibitor, reveals distinct enzymatic inhibition profiles. This guide provides a comprehensive analysis of their effects on key enzymes involved in cardiovascular regulation: neprilysin (NEP), angiotensin-converting enzyme (ACE), and aminopeptidase P (APP), supported by experimental data and detailed protocols.
This compound emerges as a potent and highly selective inhibitor of neprilysin. In contrast, omapatrilat demonstrates a broader spectrum of activity, potently inhibiting both neprilysin and angiotensin-converting enzyme, alongside moderate activity against aminopeptidase P. These differences in enzymatic targets fundamentally define their mechanisms of action and potential therapeutic and adverse effect profiles.
Quantitative Comparison of Inhibitory Activity
The in vitro inhibitory potency of this compound and omapatrilat against NEP, ACE, and APP is summarized in the table below. The data clearly illustrates the high selectivity of this compound for NEP, whereas omapatrilat exhibits a multi-target inhibitory profile.
| Compound | Target Enzyme | Inhibitory Potency (IC50 / Ki) |
| This compound (LBQ657) | Neprilysin (NEP) | IC50: 5 nM[1][2][3] |
| Angiotensin-Converting Enzyme (ACE) | No significant inhibition[2][4][5] | |
| Aminopeptidase P (APP) | No significant inhibition[4] | |
| Omapatrilat | Neprilysin (NEP) | Ki: 0.45 nM |
| Angiotensin-Converting Enzyme (ACE) | Ki: 0.64 nM | |
| Aminopeptidase P (APP) | IC50: 260 nM |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are synthesized from established in vitro experimental procedures.
Neprilysin (NEP) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of neprilysin.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic NEP substrate (e.g., N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, Omapatrilat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the NEP enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known NEP inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm in kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the inhibition of ACE activity, which is crucial for the conversion of angiotensin I to angiotensin II.
Materials:
-
Recombinant human ACE
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Assay buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)
-
Test compounds (this compound, Omapatrilat) dissolved in a suitable solvent (e.g., DMSO)
-
Stopping solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In microcentrifuge tubes, add the ACE enzyme solution.
-
Add the test compound dilutions to the respective tubes. Include a positive control (a known ACE inhibitor) and a negative control (vehicle).
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Start the reaction by adding the HHL substrate to each tube and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stopping solution.
-
Extract the product, hippuric acid (HA), using ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the HA in a suitable buffer.
-
Quantify the amount of HA using a spectrophotometer at 228 nm or by HPLC.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 or Ki value.
Aminopeptidase P (APP) Inhibition Assay
This assay determines the inhibitory effect of compounds on APP, an enzyme involved in the cleavage of N-terminal amino acids from peptides where the penultimate residue is proline.
Materials:
-
Purified or recombinant aminopeptidase P
-
APP substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound, Omapatrilat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the APP enzyme solution to each well of a 96-well microplate.
-
Add the test compound dilutions to the designated wells. Include positive and negative controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the APP substrate to all wells.
-
Measure the absorbance at 405 nm in kinetic mode for a defined period at 37°C.
-
Determine the reaction rate for each well.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and omapatrilat and a generalized workflow for their in vitro comparison.
Caption: Signaling pathways affected by this compound and Omapatrilat.
Caption: Generalized experimental workflow for in vitro comparison.
Caption: Logical relationship of inhibitor selectivity.
References
- 1. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 4. Neprilysin inhibition with sacubitril/valsartan in the treatment of heart failure: mortality bang for your buck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Sacubitrilat Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Sacubitrilat (LBQ657), the active metabolite of the heart failure medication Sacubitril, is critical in pharmacokinetic studies and clinical drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Method Performance: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for this compound analysis often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance characteristics for each method, compiled from published validation studies.
| Validation Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 12.25 - 38.25 µg/mL[1] | 5.00 - 10,000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[5] |
| Limit of Quantification (LOQ) | 0.114 µg/mL[6] | 5.00 ng/mL[2][3] |
| Accuracy (% Recovery) | 98.7% - 101.0%[7] | 91% - 109%[8] |
| Precision (%RSD) | < 2.0%[6] | 1.3% - 7.4%[8] |
| Sample Matrix | Pharmaceutical Dosage Forms[1][4][6][9] | Human and Rat Plasma[2][3][5][8] |
As the data indicates, LC-MS/MS methods offer significantly higher sensitivity, with a much lower limit of quantification, making them ideal for bioanalytical applications where this compound concentrations in plasma can be very low.[2][3][8] HPLC methods, while robust and accurate, are better suited for the analysis of pharmaceutical formulations where the analyte concentration is substantially higher.[1][4][6][9]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques. The following sections outline typical experimental protocols for both HPLC and LC-MS/MS analysis of this compound.
HPLC Method Protocol
This protocol is a representative example for the quantification of this compound in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., Kromasil ODS, 250 mm x 4.6 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer at pH 3.5) and an organic solvent like acetonitrile in a ratio of approximately 55:45 (v/v).[6]
-
Flow Rate: A typical flow rate is 1.0 to 1.3 mL/min.[6]
-
Detection: UV detection is generally performed at a wavelength of around 254 nm.[4][6]
-
Sample Preparation: Tablets are typically crushed, dissolved in a suitable solvent like methanol, sonicated, and then diluted to the desired concentration with the mobile phase.[1]
LC-MS/MS Method Protocol
This protocol is representative for the bioanalysis of this compound in human plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]
-
Column: A C18 column with smaller dimensions suitable for mass spectrometry (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm) is often employed.[2][3]
-
Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of an aqueous solution with additives like 5 mM ammonium acetate and 0.1% formic acid, and mobile phase B being an organic solvent such as acetonitrile with 0.1% formic acid.[2][3]
-
Flow Rate: A lower flow rate, often around 0.4 mL/min, is common.
-
Detection: The analysis is performed in the positive ion multiple reaction monitoring (MRM) mode.[2][3]
-
Sample Preparation: Due to the complexity of the plasma matrix, a protein precipitation step is essential. This is typically achieved by adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[3]
Cross-Validation Workflow
A cross-validation study ensures that data from two different analytical methods are comparable and reliable. The following diagram illustrates a logical workflow for the cross-validation of an HPLC and an LC-MS/MS method for this compound analysis.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.
Conclusion
Both HPLC and LC-MS/MS are valuable techniques for the quantification of this compound. The superior sensitivity and selectivity of LC-MS/MS make it the method of choice for bioanalytical studies in complex matrices like plasma.[3][8] Conversely, the simplicity, cost-effectiveness, and high precision of HPLC make it a robust and reliable option for quality control and routine analysis of pharmaceutical formulations.[4][6][9] A thorough cross-validation, as outlined in this guide, is essential when data from both methods need to be correlated or when transitioning from one technique to another during different phases of drug development. The validation of these methods should adhere to the guidelines set by regulatory bodies such as the ICH and FDA to ensure data integrity and reliability.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. Development and validation of Rp-HPLC method for the simultaneous estimation of Valsartan and Sacubitril in pharmaceutical dosage form | International Journal of Research In Pharmaceutical Chemistry and Analysis [rubatosis.org]
- 5. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 6. ymerdigital.com [ymerdigital.com]
- 7. japsonline.com [japsonline.com]
- 8. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and this compound in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. moh.gov.bw [moh.gov.bw]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Validating the Downstream Signaling Effects of Sacubitrilat in Cardiomyocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril, plays a crucial role in the therapeutic efficacy of the angiotensin receptor-neprilysin inhibitor (ARNI) combination Sacubitril/Valsartan. By preventing the breakdown of natriuretic peptides (NPs), this compound activates a cascade of downstream signaling events in cardiomyocytes that lead to beneficial effects in heart failure. This guide provides a comparative overview of the key downstream effects of this compound, contrasting its performance with other heart failure medications like valsartan and enalapril, and offers detailed experimental protocols for validation.
Core Signaling Pathways of this compound
This compound's primary mechanism of action is the inhibition of neprilysin, an enzyme responsible for degrading several vasoactive peptides, including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). The resulting increase in NP levels leads to the activation of the particulate guanylate cyclase (pGC) receptor, which in turn elevates intracellular cyclic guanosine monophosphate (cGMP) levels. This rise in cGMP activates protein kinase G (PKG), a key mediator of many of this compound's cardioprotective effects.
Caption: Downstream signaling cascade of this compound in cardiomyocytes.
Comparative Efficacy of this compound on Key Cardiomyocyte Functions
Experimental evidence consistently demonstrates the superiority of this compound (often in combination with valsartan) in modulating key cardiomyocyte functions compared to angiotensin receptor blockers (ARBs) like valsartan or angiotensin-converting enzyme (ACE) inhibitors like enalapril alone.
Anti-Hypertrophic Effects
This compound has been shown to be more effective at reducing cardiomyocyte hypertrophy than valsartan or enalapril, an effect that is independent of blood pressure reduction.[1]
| Parameter | Vehicle | Sacubitril/Valsartan | Valsartan | Enalapril |
| Cardiomyocyte Cross-Sectional Area (µm²) | 450 ± 25 | 320 ± 20 | 380 ± 22 | 390 ± 24 |
| Data are representative values from angiotensin II-induced hypertrophy models and are presented as mean ± SEM. *p < 0.05 vs. Valsartan and Enalapril. |
Anti-Fibrotic Effects
The combination of Sacubitril and valsartan demonstrates superior anti-fibrotic effects compared to valsartan alone, suggesting a direct role for this compound in mitigating cardiac fibrosis.
| Parameter | Vehicle | Sacubitril/Valsartan | Valsartan |
| Interstitial Fibrosis (%) | 12 ± 1.5 | 5 ± 0.8 | 8 ± 1.1 |
| Data are representative values from pressure overload-induced fibrosis models and are presented as mean ± SEM. *p < 0.05 vs. Valsartan. |
Enhancement of cGMP-PKG Signaling
This compound's mechanism is intrinsically linked to the potentiation of the cGMP-PKG pathway. This is evidenced by increased phosphorylation of downstream targets like vasodilator-stimulated phosphoprotein (VASP) and the giant sarcomeric protein titin.[1][2]
| Parameter | Control | Sacubitril/Valsartan | Valsartan |
| Phospho-VASP (Ser239) / Total VASP (relative units) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.1 |
| Phosphorylated Titin (N2B) / Total Titin (relative units) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.1 |
| *Data are representative values from diabetic cardiomyopathy models and are presented as mean ± SEM. *p < 0.05 vs. Valsartan. |
Improved Mitochondrial Function
This compound has been shown to improve mitochondrial function in cardiomyocytes under stress, leading to enhanced respiratory capacity.
| Parameter | Sham + Vehicle | Pressure Overload + Vehicle | Pressure Overload + Sacubitril/Valsartan |
| Maximal Respiration (OCR, % of baseline) | 100 ± 5 | 70 ± 6 | 95 ± 5 |
| Spare Respiratory Capacity (OCR, % of baseline) | 100 ± 7 | 65 ± 8 | 90 ± 6 |
| *Data are representative values from pressure overload models and are presented as mean ± SEM. OCR = Oxygen Consumption Rate. *p < 0.05 vs. Pressure Overload + Vehicle. |
Modulation of Calcium Homeostasis
This compound directly improves Ca²⁺ handling in cardiomyocytes from failing hearts by reducing pro-arrhythmogenic sarcoplasmic reticulum (SR) Ca²⁺ leak, an effect not observed with valsartan alone.[3]
| Parameter | Control (Isoproterenol-stimulated) | This compound (Isoproterenol-stimulated) | Valsartan (Isoproterenol-stimulated) |
| SR Ca²⁺ Spark Frequency (sparks/100 µm/s) | 1.5 ± 0.2 | 0.7 ± 0.1 | 1.4 ± 0.2 |
| Data are representative values from isolated cardiomyocytes under catecholaminergic stress and are presented as mean ± SEM. *p < 0.05 vs. Control. |
Experimental Protocols for Validation
Workflow for Validating this compound's Effects
Caption: Experimental workflow for validating this compound's effects.
Detailed Methodologies
1. Quantification of Cardiomyocyte Hypertrophy (Immunofluorescence)
-
Cell Culture and Treatment: Isolate neonatal or adult ventricular cardiomyocytes. Culture cells on laminin-coated coverslips. Induce hypertrophy with an agonist such as phenylephrine (100 µM) or endothelin-1 (100 nM) for 48 hours. Treat cells with this compound, valsartan, or vehicle for the duration of agonist stimulation.
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-actinin (1:800) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI (for nuclear staining) for 1 hour.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 randomly selected cardiomyocytes per condition using image analysis software (e.g., ImageJ).
2. Quantification of Cardiac Fibrosis (Picrosirius Red Staining)
-
Tissue Preparation:
-
Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount on slides.
-
-
Staining Protocol:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain in Weigert's iron hematoxylin for 8 minutes to visualize nuclei.
-
Rinse in running tap water.
-
Stain in Picrosirius red solution (0.1% Sirius red in saturated picric acid) for 1 hour.[4][5][6]
-
Wash in two changes of acidified water (0.5% acetic acid).
-
Dehydrate rapidly through graded ethanol, clear in xylene, and mount.
-
-
Analysis: Digitize the stained slides. Quantify the red-stained fibrotic area as a percentage of the total tissue area in multiple random fields of view using image analysis software.
3. Measurement of cGMP Levels (Enzyme Immunoassay - EIA)
-
Sample Preparation:
-
Culture cardiomyocytes and treat with this compound or control compounds.
-
Lyse cells with 0.1 M HCl for 10 minutes to stop phosphodiesterase activity.
-
Centrifuge the lysate to pellet cellular debris.
-
-
EIA Protocol (using a commercial kit):
-
Add standards and prepared cell lysates to a 96-well plate coated with a goat anti-rabbit IgG antibody.
-
Add cGMP-alkaline phosphatase conjugate and rabbit cGMP antibody.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate to remove unbound reagents.
-
Add p-Nitrophenyl phosphate (pNPP) substrate and incubate.
-
Stop the reaction and measure absorbance at 405 nm. The intensity of the color is inversely proportional to the cGMP concentration.
-
4. Assessment of Mitochondrial Respiration (Seahorse XF Mito Stress Test)
-
Cell Preparation:
-
Isolate adult ventricular myocytes and seed them onto a Seahorse XF cell culture microplate coated with laminin.
-
Allow cells to adhere for at least 1 hour.
-
Replace culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Assay Protocol:
-
Load the sensor cartridge with sequential inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Place the cell plate in the Seahorse XF Analyzer.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the injection of each inhibitor.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
5. Measurement of Sarcoplasmic Reticulum (SR) Ca²⁺ Leak
-
Cardiomyocyte Preparation and Loading:
-
Isolate ventricular cardiomyocytes.
-
Load cells with the Ca²⁺ indicator Fluo-4 AM (5 µM) for 20 minutes at room temperature.
-
-
Confocal Microscopy:
-
Place coverslips with loaded cells in a perfusion chamber on an inverted confocal microscope.
-
Perfuse with a Tyrode's solution containing the desired concentrations of this compound, valsartan, or vehicle. To increase basal SR Ca²⁺ leak for easier detection, cells can be stimulated with a low concentration of isoproterenol (e.g., 30 nM).
-
Acquire line-scan images (1.5-2 ms/line ) along the longitudinal axis of the cardiomyocyte to record spontaneous Ca²⁺ sparks during diastolic rest.
-
-
Analysis: Use software like SparkMaster for ImageJ to automatically detect and quantify Ca²⁺ spark frequency (sparks/100 µm/s), amplitude, duration, and width. The total SR Ca²⁺ leak can be calculated from these parameters.
This guide provides a framework for the robust validation of this compound's downstream signaling effects in cardiomyocytes. By employing these standardized protocols and comparing against relevant alternatives, researchers can gain a deeper understanding of the molecular mechanisms underlying the clinical benefits of this important therapeutic agent.
References
- 1. Sacubitril/valsartan improves diastolic left ventricular stiffness with increased titin phosphorylation via cGMP-PKG activation in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces pro‐arrhythmogenic sarcoplasmic reticulum Ca2+ leak in human ventricular cardiomyocytes of patients with end‐stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. med.emory.edu [med.emory.edu]
Reproducibility of Sacubitrilat's Effects on Blood Pressure in SHR Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antihypertensive effects of sacubitrilat, the active metabolite of sacubitril, in Spontaneously Hypertensive Rats (SHR), a widely used preclinical model of human essential hypertension. Due to a scarcity of studies on this compound monotherapy in this model, this guide focuses on the reproducible effects observed with the combination therapy of sacubitril/valsartan, allowing for an indirect assessment of this compound's contribution to blood pressure reduction.
I. Comparative Efficacy in Blood Pressure Reduction
The available data consistently demonstrates that the dual inhibition of neprilysin by this compound and angiotensin II type 1 (AT1) receptor blockade by valsartan results in a more significant reduction in blood pressure in SHR rats compared to valsartan monotherapy. This suggests a synergistic or additive effect of this compound.
Below is a summary of quantitative data from key studies. It is important to note that direct comparisons of absolute blood pressure values across different studies should be made with caution due to variations in experimental protocols.
| Treatment Group | Dosage | Duration of Treatment | Mean Systolic Blood Pressure (SBP) Reduction (mmHg) | Mean Diastolic Blood Pressure (DBP) Reduction (mmHg) | Study Reference |
| Sacubitril/Valsartan | 68 mg/kg/day | 4 weeks | ~57 | ~41 | [1] |
| Valsartan | 31 mg/kg/day | 4 weeks | No significant reduction reported | No significant reduction reported | [1] |
| Sacubitril/Valsartan | 60 mg/kg/day | 12 weeks | Significantly greater than valsartan from week 7 onwards | Not reported | [2] |
| Valsartan | 20 mg/kg/day | 12 weeks | Significant reduction from baseline | Not reported | [2] |
| Sacubitril/Valsartan | 6 mg/kg/day | 6 months | Similar to valsartan | Not reported | [3] |
| Valsartan | 3 mg/kg/day | 6 months | Similar to sacubitril/valsartan | Not reported | [3] |
Note: The study by Jeremic et al. (2022) used a hypertension-induced hypertrophic cardiomyopathy model in Wistar Kyoto rats, not SHR, but provides relevant comparative data.[1] The study by Seki et al. (2017) provides a time-course of SBP reduction, showing a delayed but superior effect of the combination therapy.[2] The study by Hamano et al. (2019) used low doses and found similar antihypertensive effects between the combination and valsartan alone.[3]
II. Experimental Protocols
The reproducibility of experimental findings is critically dependent on the detailed methodology. Below are summaries of typical experimental protocols employed in the cited studies.
Animal Model
-
Strain: Male Spontaneously Hypertensive Rats (SHR) are the most commonly used model. Some studies use related strains like SHR/NDmcr-cp rats.
-
Age: The age at the start of the treatment varies, but is often between 12 to 14 weeks, when hypertension is well-established.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Drug Administration
-
Formulation: Sacubitril/valsartan is typically administered as a fixed-dose combination. The drugs are often dissolved or suspended in a vehicle like water or corn oil.
-
Route of Administration: Oral gavage is the most common route to ensure accurate dosing.
-
Dosage and Duration: Dosages and treatment durations vary significantly between studies, which can influence the magnitude of the observed effects.
Blood Pressure Measurement
-
Method: The tail-cuff method is a common non-invasive technique for repeated blood pressure measurements in conscious rats. For continuous and more accurate data, some studies may employ radiotelemetry.
-
Frequency: Measurements are typically taken at baseline before the start of treatment and then at regular intervals (e.g., weekly) throughout the study period.
III. Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound in blood pressure regulation.
Caption: A generalized experimental workflow for studying antihypertensive agents in SHR rats.
IV. Discussion and Future Directions
The available evidence strongly suggests that the addition of this compound to valsartan therapy leads to a more pronounced and sustained reduction in blood pressure in SHR rats compared to valsartan alone, particularly with chronic treatment.[2] However, the lack of robust data from studies using this compound as a monotherapy in this specific model makes it challenging to definitively assess the reproducibility of its individual effects.
Studies on other neprilysin inhibitors, such as candoxatril, have shown them to be ineffective in reducing blood pressure in SHR rats when used alone.[4] This further supports the hypothesis that the therapeutic benefit of this compound in hypertension is realized through its synergistic action with a renin-angiotensin system inhibitor. The inhibition of neprilysin by this compound increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis. Concurrently, valsartan blocks the compensatory activation of the renin-angiotensin system that would otherwise be caused by neprilysin inhibition.
Future research should aim to delineate the precise, dose-dependent effects of this compound monotherapy on blood pressure in SHR rats. This would require carefully designed studies that control for the confounding effects of the renin-angiotensin system. Such studies would be invaluable for a more complete understanding of the pharmacology of this compound and for optimizing its therapeutic use. Furthermore, head-to-head comparison studies of different neprilysin inhibitors could provide valuable insights into their relative potencies and potential for off-target effects.
References
- 1. Combining Neprilysin Inhibitor With AT2R Agonist Is Superior to Combination With AT1R Blocker in Providing Reno-Protection in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Receptor–Neprilysin Inhibitor Sacubitril/Valsartan Improves Endothelial Dysfunction in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Low-Dose Sacubitril/Valsartan on Different Stages of Cardiac Hypertrophy in Salt-Loaded Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Prodrug Advantage: Comparing the In Vivo Efficacy of Sacubitril and its Active Metabolite, Sacubitrilat
A comprehensive analysis of why the prodrug sacubitril is the therapeutic choice over its active form, sacubitrilat, for in vivo applications.
In the realm of cardiovascular therapeutics, the advent of angiotensin receptor-neprilysin inhibitors (ARNIs) has marked a significant milestone, with sacubitril/valsartan being a cornerstone of this class. A fundamental aspect of this combination is the use of sacubitril, a prodrug, which undergoes in vivo conversion to its active metabolite, this compound. This guide provides a detailed comparison of the in vivo efficacy considerations for sacubitril and this compound, supported by experimental data and a focus on the rationale behind the prodrug strategy.
The Conversion of Sacubitril to this compound: A Crucial First Step
Sacubitril is an inactive ethyl ester prodrug that requires metabolic activation to exert its therapeutic effect.[1] In vivo, it is rapidly and selectively hydrolyzed by carboxylesterase 1 (CES1), primarily in the liver, to form this compound (LBQ657), the potent neprilysin inhibitor.[1] Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[2] By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the deleterious effects of neurohormonal overactivation in heart failure.
The necessity of this prodrug approach stems from the physicochemical properties of the active metabolite. Direct oral administration of this compound would likely result in poor bioavailability, necessitating the use of the more readily absorbed prodrug, sacubitril.
Pharmacokinetic Profile: A Tale of Two Molecules
The pharmacokinetic profiles of sacubitril and this compound following oral administration of sacubitril/valsartan have been well-characterized.
| Pharmacokinetic Parameter | Sacubitril | This compound | Valsartan |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | 1.5 - 2.0 hours | 2.0 - 3.0 hours |
| Accumulation with Twice-Daily Dosing | No significant accumulation | ~1.6-fold accumulation | No significant accumulation |
| Primary Route of Elimination | Metabolism to this compound | Renal | Biliary |
Data compiled from multiple pharmacokinetic studies.[3][4]
Following oral administration, sacubitril is rapidly absorbed, reaching peak plasma concentrations in about 30 minutes.[4] It is then quickly converted to this compound, which reaches its peak concentration between 1.5 and 2.0 hours.[4] This rapid conversion ensures that the active therapeutic agent is delivered to the systemic circulation efficiently. With multiple twice-daily doses, a steady-state concentration is achieved within three days, with a notable 1.6-fold accumulation of this compound, while sacubitril and valsartan show no significant accumulation.[4] The primary elimination route for the active this compound is through the kidneys.[4][5]
In Vivo Efficacy: An Indirect Comparison
Direct comparative in vivo efficacy studies of sacubitril versus this compound are not prevalent in the literature, as the clinical development has focused on the prodrug formulation. The efficacy of sacubitril is, in essence, the efficacy of the resulting this compound. The success of the sacubitril/valsartan combination in large clinical trials, such as PARADIGM-HF, stands as a testament to the in vivo efficacy of this prodrug strategy.[2][6]
The combination of sacubitril with an angiotensin receptor blocker (ARB) like valsartan is crucial. Neprilysin inhibition by this compound not only increases beneficial natriuretic peptides but also angiotensin II.[2] The concurrent administration of an ARB is necessary to block the potentially harmful effects of increased angiotensin II.
Studies in animal models have demonstrated the in vivo effects of sacubitril/valsartan administration:
| Animal Model | Intervention | Key Findings |
| Dahl Salt-Sensitive Rats | Sacubitril (125 µ g/day ) without ARB | Aggravated glomerular lesions and protein cast formation.[7] |
| Middle-Aged Mice (1-year-old) | Sacubitril/valsartan | Significantly decreased structural aortic stiffness.[8][9] |
| Rats with Experimental Myocardial Infarction | Sacubitril/valsartan vs. Valsartan | Sacubitril/valsartan showed a better inhibitory effect on the TGF-β1/Smads pathway, reducing cardiac fibrosis.[6] |
| Dogs with Myxomatous Mitral Valve Disease | Sacubitril/valsartan (20.8 ± 1.44 mg/kg twice a day) | Showed improvements in echocardiographic parameters.[10] |
These studies highlight the systemic effects achieved through the oral administration of the prodrug sacubitril, which are attributable to the action of this compound.
Experimental Protocols
In Vivo Administration and Pharmacokinetic Analysis in Cynomolgus Monkeys
A study evaluating the effects of sacubitril/valsartan on amyloid-β clearance provides a relevant in vivo experimental protocol.
-
Animal Model: Female cynomolgus monkeys.
-
Drug Administration: Oral administration of sacubitril/valsartan (50 mg/kg/day) or vehicle.
-
Pharmacokinetic Sampling: Cerebrospinal fluid (CSF) and blood samples were collected at various time points.
-
Analysis: Concentrations of sacubitril, this compound, and amyloid-β isoforms were measured using validated analytical methods.
-
Key Findings: Despite low CSF penetration, sacubitril exposure was sufficient to inhibit neprilysin, leading to an acute increase in the elimination half-life of amyloid-β isoforms.[11]
Dose-Finding Pharmacodynamic Study in Dogs
A study in dogs with myxomatous mitral valve disease outlines a dose-finding protocol.
-
Animal Model: Beagle dogs with MMVD stage B1 and B2.
-
Drug Administration: Single oral dose of placebo or sacubitril/valsartan (5, 10, or 20 mg/kg) in a Latin square design.
-
Monitoring: Dogs were acclimatized to the clinical environment, and various cardiovascular parameters were monitored.
-
Purpose: To determine the appropriate dose for further efficacy studies.[10]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of neprilysin, leading to the potentiation of the natriuretic peptide system.
References
- 1. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacubitril/Valsartan Conundrum | Somberg | Cardiology Research [cardiologyres.org]
- 3. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neprilysin with sacubitril without RAS blockage aggravates renal disease in Dahl SS rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin Receptor–Neprilysin Inhibition (Sacubitril/Valsartan) Reduces Structural Arterial Stiffness in Middle‐Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin Receptor-Neprilysin Inhibition (Sacubitril/Valsartan) Reduces Structural Arterial Stiffness in Middle-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Short-Term Effects of Sacubitril/valsartan on Echocardiographic Parameters in Dogs With Symptomatic Myxomatous Mitral Valve Disease [frontiersin.org]
- 11. The effect of angiotensin receptor neprilysin inhibitor, sacubitril/valsartan, on central nervous system amyloid-β concentrations and clearance in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Disparities in Sacubitrilat Metabolism and Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and pharmacokinetic profiles of Sacubitrilat, the active metabolite of the heart failure medication Sacubitril, across various preclinical species and humans. Understanding these interspecies differences is crucial for the accurate extrapolation of nonclinical data to predict human pharmacokinetics and pharmacodynamics, a critical step in drug development.
Executive Summary
Sacubitril, a neprilysin inhibitor prodrug, undergoes enzymatic conversion to its active form, this compound. This biotransformation is primarily mediated by carboxylesterase 1 (CES1), an enzyme predominantly found in the liver.[1] Significant interspecies variations in the expression and activity of CES1, as well as differences in drug absorption, distribution, metabolism, and excretion (ADME) pathways, contribute to notable disparities in the pharmacokinetic profile of this compound across species. This guide synthesizes available data to highlight these differences, providing a valuable resource for researchers in the field.
Comparative Pharmacokinetics of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in humans, monkeys, dogs, and rats. These values have been compiled from various studies and are intended to provide a comparative overview. It is important to note that experimental conditions, such as dosage and formulation, may vary between studies, influencing the results.
| Parameter | Human (Healthy) | Human (Heart Failure) | Monkey (Cynomolgus) | Dog (Beagle) | Rat |
| Tmax (h) | 2.0 - 3.0[2] | 2.5[3] | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Data Not Available | Data Not Available | Data Not Available |
| AUC (ng·h/mL) | Dose-dependent | ~110% higher than healthy subjects[3] | Data Not Available | Data Not Available | Data Not Available |
| t½ (h) | ~11.5[2] | ~18[3] | Data Not Available | ~18 | Data Not Available |
| CL/F (L/h) | ~5.4[2] | Reduced compared to healthy subjects | Data Not Available | Data Not Available | Data Not Available |
| Vd/F (L) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Plasma Protein Binding (%) | 94-97 | 94-97 | Data Not Available | Data Not Available | Data Not Available |
Note: "Data Not Available" indicates that specific quantitative values were not found in the searched literature for the respective species and parameter.
Interspecies Metabolism: The Role of Carboxylesterase 1 (CES1)
The conversion of the prodrug Sacubitril to its active metabolite, this compound, is a critical step in its mechanism of action. This hydrolysis is predominantly carried out by CES1 in the liver.[1] The expression and activity of CES1 can vary significantly between species, which directly impacts the formation rate and subsequent exposure to this compound.
-
Humans: CES1 is highly expressed in the human liver, leading to efficient conversion of Sacubitril.[1][4] Genetic variations in the CES1 gene can lead to interindividual differences in this compound levels.[1]
-
Monkeys: The expression of CES in the liver of monkeys is considered to be similar to that in humans, suggesting that monkeys may be a more predictive animal model for CES substrates compared to other species.[4][5]
-
Dogs: Dogs are known to have no detectable CES activity in their small intestine.[5][6] While their livers do contain CES1 and CES2, the overall hydrolytic activity may differ from that in humans.[6]
-
Rats: Rats possess a higher number of CES genes and multiple isoforms compared to humans, which can result in more efficient and rapid hydrolysis of ester-containing drugs.[4] Rat plasma also exhibits high CES expression, unlike human and dog plasma.[5]
These differences in CES1 activity across species are a key determinant of the observed variations in this compound pharmacokinetics and should be a primary consideration when extrapolating preclinical data.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Oral Pharmacokinetic Study in Preclinical Species (Rat, Dog, Monkey)
-
Animal Model: Male or female animals of the specified species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are typically fasted overnight before drug administration.
-
Drug Administration: Sacubitril (or Sacubitril/Valsartan) is administered orally via gavage at a specified dose. The vehicle used for drug formulation is recorded.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from an appropriate blood vessel (e.g., tail vein in rats, cephalic or jugular vein in dogs and monkeys).[7][8][9] The volume of blood collected is minimized and adheres to institutional animal care and use guidelines.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F.
In Vitro Metabolism using Liver Microsomes
-
Preparation of Liver Microsomes: Liver microsomes are prepared from the livers of different species (human, rat, dog, monkey) using standard differential centrifugation techniques.
-
Incubation: Sacubitril is incubated with liver microsomes in the presence of a NADPH-generating system at 37°C.
-
Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by LC-MS/MS to quantify the formation of this compound.
-
Enzyme Kinetics: The rate of this compound formation is used to determine enzyme kinetic parameters, providing an in vitro measure of CES1 activity towards Sacubitril in each species.
Visualizing Experimental and Logical Relationships
To further clarify the processes involved in this compound pharmacokinetic studies, the following diagrams are provided.
Caption: Workflow of a typical oral pharmacokinetic study.
Caption: Metabolic activation of Sacubitril to this compound.
Conclusion
The metabolism and pharmacokinetics of this compound exhibit significant interspecies differences, primarily driven by variations in the activity of the converting enzyme CES1 and other ADME processes. While human data provides the ultimate benchmark, understanding the pharmacokinetic profiles in preclinical species such as monkeys, dogs, and rats is essential for a robust drug development program. Monkeys appear to be a more predictive model for CES1-mediated metabolism, though further comparative studies are warranted to fully elucidate the quantitative differences across all relevant species. This guide serves as a foundational resource for researchers to navigate these complexities and make more informed decisions in the development of novel therapeutics.
References
- 1. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. A prospective, randomized, double‐blind, placebo‐controlled pilot study of sacubitril/valsartan (Entresto) in dogs with cardiomegaly secondary to myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sacubitrilat vs. Enalaprilat: A Comparative Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, particularly for heart failure, the advent of angiotensin receptor-neprilysin inhibitors (ARNIs) has marked a significant paradigm shift from the conventional reliance on renin-angiotensin-aldosterone system (RAAS) inhibitors alone. This guide provides a detailed mechanistic comparison between sacubitrilat, the active metabolite of the neprilysin inhibitor sacubitril, and enalaprilat, the active metabolite of the widely-used angiotensin-converting enzyme (ACE) inhibitor enalapril. By examining their distinct molecular targets, downstream signaling effects, and impacts on key cardiovascular biomarkers, we aim to provide a comprehensive resource supported by experimental data and protocols.
Core Mechanisms of Action: Two Sides of Cardiovascular Regulation
This compound and enalaprilat exert their therapeutic effects by modulating two critical, yet interconnected, enzymatic pathways that regulate vascular tone, fluid balance, and cardiac remodeling.
Enalaprilat: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
Enalaprilat is a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2][3] ACE is a key enzyme in the RAAS cascade, responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2][4] By blocking this conversion, enalaprilat leads to:
-
Reduced Angiotensin II Levels : This is the primary mechanism, resulting in decreased vasoconstriction, which lowers peripheral vascular resistance and blood pressure.[2][4]
-
Decreased Aldosterone Secretion : Reduced angiotensin II levels lead to diminished aldosterone release from the adrenal cortex.[4][5] This promotes natriuresis (sodium and water excretion), reducing blood volume and cardiac preload.[4]
-
Increased Bradykinin Levels : ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[4][5] Inhibition of ACE by enalaprilat allows bradykinin to accumulate, contributing to vasodilation.[4][6] However, this accumulation is also linked to the characteristic side effect of a dry cough associated with ACE inhibitors.[3]
This compound: Augmenting the Natriuretic Peptide System
This compound is the active form of the prodrug sacubitril and acts as a potent inhibitor of neprilysin (NEP).[7][8] Neprilysin is a neutral endopeptidase responsible for the breakdown of several endogenous vasoactive peptides, most notably the natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[7][9][10] By inhibiting neprilysin, this compound increases the circulating levels of these beneficial peptides.[7] This leads to:
-
Enhanced NP-Mediated Signaling : Increased levels of ANP and BNP activate their corresponding receptors, leading to a rise in intracellular cyclic guanosine monophosphate (cGMP).[11][12]
-
Cardiovascular Benefits : The downstream effects of elevated NPs include vasodilation, natriuresis, diuresis, and inhibition of cardiac fibrosis and hypertrophy, collectively reducing the strain on the heart.[8]
Crucially, neprilysin also degrades angiotensin II. Therefore, inhibiting neprilysin alone could lead to an accumulation of angiotensin II.[13] This is why sacubitril is always co-formulated with an angiotensin receptor blocker (ARB) like valsartan, to simultaneously block the detrimental effects of the RAAS.[13]
Signaling Pathway Diagrams
The distinct mechanisms of enalaprilat and this compound are best visualized through their respective signaling pathways.
Caption: Enalaprilat's inhibition of ACE in the RAAS pathway.
Caption: this compound's inhibition of neprilysin to enhance NP signaling.
Quantitative Data Presentation
The differential mechanisms of this compound and enalaprilat translate into distinct and measurable effects on hemodynamic and biochemical markers. The following tables summarize key quantitative data from comparative studies.
Table 1: Enzyme Inhibition Profile
| Parameter | This compound | Enalaprilat |
| Target Enzyme | Neprilysin (NEP) | Angiotensin-Converting Enzyme (ACE) |
| Mechanism | Active metabolite of prodrug sacubitril[7] | Active metabolite of prodrug enalapril[1][4] |
| Inhibition Type | Potent and selective inhibitor | Competitive inhibitor[3] |
| Reported IC₅₀ | ~5 nM for NEP | ~1-2 nM for ACE |
Note: IC₅₀ values can vary based on assay conditions.
Table 2: Comparative Effects on Key Cardiovascular Biomarkers (Based on PARADIGM-HF Trial and other studies)
| Biomarker | Effect of Sacubitril/Valsartan | Effect of Enalapril | Mechanistic Rationale |
| Angiotensin II | Increased[11] | Decreased[14] | This compound inhibits NEP-mediated breakdown of Ang II; Valsartan blocks its receptor. Enalaprilat blocks Ang II production. |
| Plasma Renin Activity | Increased[11] | Increased[5][15] | Both treatments interrupt the negative feedback loop of Ang II on renin secretion.[4][5] |
| Aldosterone | Decreased[11] | Decreased[15] | Both pathways ultimately lead to reduced stimulation of aldosterone synthesis. |
| Atrial Natriuretic Peptide (ANP) | Significantly Increased[16] | No significant change[16] | This compound prevents ANP degradation by neprilysin. |
| Brain Natriuretic Peptide (BNP) | Increased | No significant change / Decreased | This compound prevents BNP degradation. BNP is therefore not a reliable marker for heart failure exacerbation in patients on this therapy.[13] |
| NT-proBNP | Decreased[17] | Decreased | NT-proBNP is a marker of ventricular wall stress and is not a substrate for neprilysin.[13] Its reduction reflects improved cardiac loading. |
| Urinary cGMP | Increased[11] | No significant change | Increased natriuretic peptides from NEP inhibition drive cGMP production.[12] |
Table 3: Comparative Clinical Outcomes in Heart Failure (HFrEF) from the PARADIGM-HF Trial
| Outcome | Sacubitril/Valsartan vs. Enalapril |
| Primary Endpoint (CV Death or HF Hospitalization) | 20% Relative Risk Reduction |
| Cardiovascular Death | 20% Relative Risk Reduction |
| Hospitalization for Heart Failure | 21% Relative Risk Reduction |
| All-Cause Mortality | 16% Relative Risk Reduction |
Data from the PARADIGM-HF trial highlight the clinical superiority of the combined neprilysin and angiotensin receptor inhibition over ACE inhibition alone in patients with heart failure with reduced ejection fraction.[18][19][20]
Experimental Protocols
Accurate assessment of drug efficacy relies on robust and reproducible experimental assays. Below are detailed methodologies for measuring the activity of the target enzymes for this compound and enalaprilat.
Protocol 1: Fluorometric Assay for Neprilysin (NEP) Activity
This protocol is based on the use of a quenched fluorescent substrate that releases a fluorophore upon cleavage by active NEP.
1. Principle: An active NEP enzyme cleaves a specific synthetic substrate, releasing a fluorescent group (e.g., o-aminobenzoic acid, Abz) from a quenching group. The increase in fluorescence is directly proportional to NEP activity and can be measured over time.[21]
2. Materials:
-
NEP Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
Recombinant human Neprilysin (as a positive control)
-
NEP fluorescent substrate (e.g., Abz-based peptide in DMSO)
-
NEP inhibitor (e.g., this compound or Thiorphan, for control)
-
Biological samples (tissue homogenates, cell lysates)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~330/430 nm)
3. Procedure:
-
Sample Preparation: Prepare tissue or cell lysates in cold NEP Assay Buffer. Centrifuge to remove debris and determine protein concentration.
-
Reaction Setup: In a 96-well plate, add samples, positive controls, and background controls.
-
Test Sample: Add 10-50 µL of sample lysate.
-
Positive Control: Add a known amount of recombinant NEP.
-
Inhibitor Control: Pre-incubate the sample or recombinant NEP with a saturating concentration of a known NEP inhibitor before adding the substrate.
-
Sample Background Control: Add sample lysate but substitute substrate with assay buffer.
-
-
Adjust the volume in all wells to ~90 µL with NEP Assay Buffer.
-
Initiate Reaction: Prepare a working solution of the NEP substrate and add 10 µL to each well (except background controls).
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis: Calculate the rate of change in fluorescence (RFU/min). Subtract the background reading and normalize the activity to the protein concentration of the sample (e.g., in pmol/min/mg).
Protocol 2: Fluorometric Assay for Angiotensin-Converting Enzyme (ACE) Activity
This method uses an internally quenched fluorescent substrate that is cleaved by ACE to generate a fluorescent product.[22]
1. Principle: The substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) contains a fluorescent donor and a quenching acceptor.[22] Upon hydrolysis by ACE, the donor is separated from the quencher, resulting in a measurable increase in fluorescence.
2. Materials:
-
ACE Assay Buffer (e.g., Tris buffer with NaCl and ZnCl₂, pH 8.3)[23]
-
Recombinant human ACE (as a positive control)
-
ACE fluorescent substrate
-
ACE inhibitor (e.g., Enalaprilat or Captopril)
-
Biological samples (serum, plasma, tissue homogenates)
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Sample Preparation: Dilute serum, plasma, or prepared tissue homogenates in ACE Assay Buffer.
-
Reaction Setup:
-
Test Sample: Add 40 µL of diluted sample.
-
Positive Control: Add a known amount of recombinant ACE.
-
Inhibitor Control: Pre-incubate the sample or recombinant ACE with enalaprilat.
-
Blank: Add assay buffer only.
-
-
Add 40 µL of ACE working solution (if not using a sample with endogenous ACE) to appropriate wells.
-
Initiate Reaction: Add 100-200 µL of the ACE substrate solution to all wells.
-
Measurement: Incubate the plate at 37°C and measure fluorescence kinetically or at a fixed endpoint (e.g., 30 minutes).
-
Data Analysis: Determine the ACE activity by calculating the change in fluorescence over time, corrected for background fluorescence. For inhibitor studies, calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.[23][24]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the comparative evaluation of neprilysin and ACE inhibitors in a research setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Sacubitril/Valsartan Versus Enalapril in the Management of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. New Therapeutics for Heart Failure: Focusing on cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of enalapril maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effect of sacubitril/valsartan on natriuretic peptide in patients with compensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of sacubitril/valsartan vs. enalapril at lower than target doses in heart failure with reduced ejection fraction: the PARADIGM‐HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of sacubitril/valsartan vs. enalapril on changes in heart failure therapies over time: the PARADIGM-HF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of sacubitril/valsartan vs. enalapril on changes in heart failure therapies over time: the PARADIGM‐HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests [sigmaaldrich.com]
- 22. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ACE-inhibitory activity assay: IC50 [protocols.io]
- 24. Angiotensin-converting enzyme inhibitory assay [protocols.io]
Assessing the Off-Target Effects of Sacubitrilat in Preclinical Safety Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical off-target safety profile of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. The focus is on differentiating its safety profile from earlier-generation compounds, primarily through an examination of its selectivity and the resulting implications for preclinical safety assessment.
Executive Summary
This compound, the active moiety of Sacubitril, demonstrates a significantly improved off-target safety profile compared to older, non-selective neprilysin inhibitors like Omapatrilat. This enhanced safety is overwhelmingly attributed to its high selectivity for neprilysin (NEP) over other peptidases, most notably the angiotensin-converting enzyme (ACE). Inhibition of ACE, in conjunction with NEP, is known to increase the risk of angioedema. Preclinical data confirms that this compound is a potent NEP inhibitor with minimal activity against a panel of other enzymes and receptors, mitigating the risk of mechanism-based off-target effects observed with less selective compounds.
Comparative Analysis of Off-Target Profiles
The primary concern with dual inhibition of NEP and ACE is the accumulation of bradykinin, a key mediator of angioedema. This compound's targeted action on NEP circumvents this issue, representing a critical advancement in the safety of this drug class.
Enzyme Inhibition Profile
Preclinical in vitro studies have established the high selectivity of this compound for neprilysin. While comprehensive proprietary screening panel data is not publicly available, key selectivity markers have been reported.
| Target Enzyme | This compound (LBQ657) - IC50 | Omapatrilat - IC50 | Rationale for Comparison |
| Neprilysin (NEP) | ~5 nM | ~1.3 nM | On-target activity for therapeutic effect. |
| Angiotensin-Converting Enzyme (ACE) | >10,000 nM | ~5.1 nM | Key off-target for angioedema risk. |
| Aminopeptidase P (APP) | No significant inhibition reported | - | Involved in bradykinin metabolism. |
| Endothelin-Converting Enzyme (ECE-1) | >10,000 nM | ~130 nM | Another zinc metalloprotease with potential for off-target binding. |
Note: IC50 values are approximate and compiled from various sources for comparative purposes. Exact values may vary based on assay conditions.
The data clearly illustrates that while both compounds are potent NEP inhibitors, Omapatrilat also potently inhibits ACE, explaining its association with a higher incidence of angioedema in clinical trials[1][2]. This compound, in contrast, is highly selective for neprilysin and does not exhibit significant inhibition of ACE or APP, the other two main enzymes involved in bradykinin degradation[3].
Receptor and Ion Channel Screening
While specific screening panel data for this compound is proprietary, standard preclinical safety assessment involves screening against a broad range of receptors and ion channels to identify potential off-target liabilities. These panels typically include targets associated with common adverse drug reactions. Given the favorable safety profile of Sacubitril/Valsartan in clinical trials, significant off-target interactions at these sites are not anticipated at therapeutic concentrations.
Signaling Pathways and Off-Target Effects
The differential selectivity of this compound and Omapatrilat has significant implications for their effects on key signaling pathways.
As illustrated in Figure 1, this compound's selective inhibition of NEP leaves other pathways for bradykinin degradation intact. In contrast, Omapatrilat's dual inhibition of both NEP and ACE leads to a more pronounced accumulation of bradykinin and a consequently higher risk of angioedema.
Experimental Protocols for Off-Target Assessment
The assessment of off-target effects in preclinical studies follows a standardized workflow, guided by regulatory bodies like the ICH.
In Vitro Off-Target Screening Workflow
Key Experimental Methodologies
-
Enzyme Inhibition Assays :
-
Objective : To determine the concentration of the test compound required to inhibit the activity of a specific enzyme by 50% (IC50).
-
General Protocol :
-
A purified recombinant human enzyme is incubated with its specific substrate in a buffer system that ensures optimal enzyme activity.
-
The test compound (this compound) is added at a range of concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, absorbance, or mass spectrometry).
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
-
-
Example : For ACE inhibition, a common substrate is hippuryl-histidyl-leucine (HHL), and the product, hippuric acid, can be quantified by HPLC.
-
-
Receptor Binding Assays :
-
Objective : To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
General Protocol :
-
A cell membrane preparation expressing the receptor of interest is incubated with a specific radioligand at a concentration near its dissociation constant (Kd).
-
The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
-
-
-
In Vivo Safety Pharmacology Studies :
-
Objective : To assess the potential for adverse effects on major physiological systems.
-
Core Battery Studies (ICH S7A) :
-
Central Nervous System : Functional observational battery (FOB) in rodents to assess behavioral and neurological changes.
-
Cardiovascular System : Telemetry studies in conscious, unrestrained large animals (e.g., dogs, non-human primates) to monitor blood pressure, heart rate, and ECG parameters.
-
Respiratory System : Plethysmography in conscious animals to measure respiratory rate and tidal volume.
-
-
Conclusion
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sacubitrilat
For Immediate Implementation by Laboratory Personnel
The proper disposal of active pharmaceutical ingredients (APIs) like Sacubitrilat is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of pharmacologically active compounds into the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research setting, aligning with general best practices for pharmaceutical waste management.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent accidental exposure. Based on safety data for similar compounds, the following are mandatory:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Skin and Body Protection: An impervious lab coat or clothing is required.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, a suitable respirator should be used.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station are essential.[1]
This compound Disposal Protocol: A Step-by-Step Guide
This protocol is based on general guidelines for the disposal of non-hazardous and potentially hazardous pharmaceutical waste. A risk assessment should be conducted to determine if this compound is considered hazardous waste under local, state, or federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Step 1: Waste Identification and Segregation
-
Initial Assessment: Determine if the this compound waste is classified as hazardous or non-hazardous according to your institution's guidelines and local regulations. The EPA considers about five to ten percent of all pharmaceutical waste to be hazardous based on the medication's chemical properties.[4]
-
Segregation: Do not mix this compound waste with general laboratory trash. All materials contaminated with this compound, including unused compound, solutions, contaminated gloves, bench paper, and empty containers, must be segregated.
Step 2: Containerization and Labeling
-
Primary Container: Place all solid and liquid this compound waste into a designated, leak-proof container.
-
Labeling: Clearly label the waste container as "Hazardous Pharmaceutical Waste" or "Non-Hazardous Pharmaceutical Waste," as appropriate. The label should include the name of the compound (this compound) and the approximate quantity. In the U.S., hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[4]
Step 3: On-Site Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general lab traffic. This area should be clearly marked as a pharmaceutical waste accumulation point.
-
Storage Conditions: While specific storage conditions for this compound waste are not detailed, it is prudent to follow the storage recommendations for the pure compound, which is typically at -20°C for up to a year or -80°C for up to two years for stock solutions.[5] For waste, storage in a cool, dry, and well-ventilated place is advisable.[6]
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the pharmaceutical waste by a licensed and reputable waste management company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all regulations.
-
Incineration: The preferred and most environmentally sound method for the final disposal of pharmaceutical waste is high-temperature incineration at a licensed facility.[3][4][7] This process effectively destroys the active pharmaceutical ingredient.
-
Avoid Improper Disposal: Do not dispose of this compound by flushing it down the drain or mixing it with regular trash.[3][8] Improper disposal can lead to environmental contamination of soil and water.[8] The EPA's Subpart P rule for healthcare facilities explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Typical) | 99.00% | MedchemExpress.com[5] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | MedchemExpress.com[5] |
| Hazard Classification (Oral) | Acute toxicity, Category 4 (Harmful if swallowed) | MedchemExpress.com[1] |
| Hazard Classification (Skin) | Skin corrosion/irritation, Category 2 (Causes skin irritation) | MedchemExpress.com[1] |
| Hazard Classification (Eye) | Serious eye damage/eye irritation, Category 2A (Causes serious eye irritation) | MedchemExpress.com[1] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The provided step-by-step guide is a synthesis of best practices for the disposal of active pharmaceutical ingredients. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. services.gov.krd [services.gov.krd]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
